S-acetyl-PEG4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C12H25NO5S |
|---|---|
Poids moléculaire |
295.40 g/mol |
Nom IUPAC |
S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3 |
Clé InChI |
PXNGVISWXZZUJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Foundational & Exploratory
S-acetyl-PEG4-amine: A Technical Guide to its Application in Research
For Researchers, Scientists, and Drug Development Professionals
S-acetyl-PEG4-amine is a heterobifunctional linker molecule that has garnered significant attention in biomedical research, particularly in the field of targeted protein degradation. Its unique structure, featuring a protected thiol group at one end, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal amine group, makes it a versatile tool for the synthesis of complex bioconjugates. This guide provides an in-depth overview of the applications, underlying mechanisms, and experimental considerations for utilizing this compound in a research setting.
Core Applications in Research
The primary application of this compound is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[1][4] Beyond PROTACs, this compound and its derivatives are employed in:
-
Bioconjugation: The amine and (deprotected) thiol functionalities allow for the covalent attachment of small molecules, peptides, or proteins to other biomolecules.
-
Drug Delivery: The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated drugs.
-
Surface Modification: Immobilization of biomolecules onto surfaces for various biochemical and diagnostic assays.
The Critical Role of the PEG4 Linker in PROTACs
In a PROTAC molecule, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The nature of this linker is crucial for the efficacy of the resulting PROTAC. The PEG4 component of this compound offers several advantages:
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While the optimal length is target-dependent, PEG linkers of varying lengths, including PEG4, are commonly screened to identify the most potent degrader.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. This can also positively impact cell permeability.
-
Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, reducing the potential for immunogenicity.
Quantitative Data on PEG Linker Performance in PROTACs
The selection of the optimal linker length is a critical step in PROTAC design. The following table summarizes representative data on the impact of PEG linker length on the degradation efficiency of a hypothetical PROTAC targeting BRD4.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 50 | 85 | 5.2 |
| PEG4 | 25 | 95 | 6.8 |
| PEG5 | 30 | 92 | 6.5 |
| PEG6 | 75 | 80 | 4.9 |
This table presents a synthesized comparison based on general trends observed in PROTAC development and does not represent data from a single specific study directly on this compound. The data illustrates that a PEG4 linker can offer a favorable balance of potency (lower DC50), maximal degradation (higher Dmax), and cell permeability.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC where the this compound linker connects a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a reactive group for the thiol).
Materials:
-
Target Protein Ligand-COOH
-
This compound
-
E3 Ligase Ligand with a thiol-reactive group (e.g., maleimide)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Deacetylation solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Purification supplies (e.g., HPLC)
Procedure:
-
Amide Bond Formation:
-
Dissolve the Target Protein Ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Ligand-PEG4-S-acetyl) by HPLC.
-
-
Deacetylation of the Thiol Group:
-
Dissolve the purified Ligand-PEG4-S-acetyl in a suitable buffer.
-
Add the deacetylation solution.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the resulting product (Ligand-PEG4-SH) using a desalting column to remove hydroxylamine.
-
-
Thiol-Maleimide Conjugation:
-
Immediately after purification, dissolve the Ligand-PEG4-SH in a conjugation buffer (e.g., PBS with EDTA).
-
Add the E3 Ligase Ligand-Maleimide (1.1 equivalents).
-
Incubate the reaction at room temperature for 2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by HPLC.
-
Protocol 2: Protein Modification with S-acetyl-PEG4-NHS ester (a derivative)
This protocol describes the modification of a protein with a derivative of this compound that has an N-hydroxysuccinimide (NHS) ester instead of an amine. This is a common method for introducing a protected thiol group onto a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
S-acetyl-PEG4-NHS ester (SAT(PEG)4)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Deacetylation Solution (as above)
-
Desalting column
Procedure:
-
Protein Modification:
-
Dissolve the protein in the conjugation buffer to a concentration of 0.1 mM.
-
Prepare a 250 mM stock solution of SAT(PEG)4 in anhydrous DMSO.
-
Add a 10-fold molar excess of the SAT(PEG)4 stock solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Remove excess reagent by using a desalting column.
-
-
Deacetylation:
-
To 1 mL of the modified protein, add 100 µL of the Deacetylation Solution.
-
Incubate for 2 hours at room temperature.
-
Purify the sulfhydryl-modified protein using a desalting column.
-
Visualizing the Mechanisms and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Logical Relationship of a PROTAC Molecule
This diagram shows the modular components of a PROTAC molecule, highlighting the role of the this compound linker.
Caption: Modular components of a PROTAC molecule.
Experimental Workflow for PROTAC Synthesis and Evaluation
This diagram outlines the general workflow from PROTAC synthesis to the evaluation of its degradation activity.
Caption: General experimental workflow for PROTAC development.
References
An In-depth Technical Guide to S-acetyl-PEG4-amine: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-acetyl-PEG4-amine, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a protected thiol group and a terminal primary amine connected by a hydrophilic polyethylene glycol (PEG) spacer, offers significant advantages in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Structure and Properties
This compound is characterized by a thioacetate group at one end and a primary amine at the other, separated by a discrete four-unit polyethylene glycol chain. This PEG linker is a key feature, enhancing the solubility and biocompatibility of molecules it is incorporated into.[1][2]
Chemical Structure:
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | [2] |
| CAS Number | 1404111-71-2 | [3] |
| Molecular Formula | C12H25NO5S | [2] |
| Molecular Weight | 295.40 g/mol | |
| Canonical SMILES | CC(=O)SCCOCCOCCOCCOCCN | |
| Appearance | Pale Yellow or Colorless Oily Matter | |
| Purity | ≥95% to ≥98% (typical) |
Physicochemical Characteristics
The physicochemical properties of this compound are crucial for its application in biological systems. The PEG spacer imparts hydrophilicity, which can improve the solubility and reduce the aggregation of conjugated molecules.
| Property | Value/Description | Reference |
| Solubility | While specific quantitative data is not readily available, related amino-PEG4-amine compounds are soluble in Water, DMSO, and DMF. This compound is expected to have similar solubility. | |
| LogP | 0.2912 (predicted) | |
| Topological Polar Surface Area (TPSA) | 80.01 Ų | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 14 | |
| pKa of Terminal Amine | The pKa of a similar bis(3-aminopropyl)-terminated polyethylene glycol in solution is approximately 9.7. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0. | |
| Storage and Stability | For long-term storage, it is recommended to store at -20°C. Like many PEGylated reagents, it can be hygroscopic. |
Chemical Reactivity and Functional Groups
This compound possesses two key reactive functional groups that enable its use as a heterobifunctional linker.
-
Primary Amine (-NH2): The terminal amine group serves as a nucleophile and can readily participate in standard amine chemistries. The most common reaction is the formation of a stable amide bond with a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester). This reaction is fundamental for conjugating the linker to proteins, peptides, or other molecules containing a carboxyl group.
-
S-acetyl Group (-S-C(O)CH3): The thioacetate group is a protected form of a sulfhydryl (thiol) group. This protecting group is stable under conditions typically used for amide bond formation. The free thiol can be exposed through deacetylation, most commonly achieved by treatment with hydroxylamine. The resulting free sulfhydryl group is highly reactive towards maleimides and other thiol-reactive functionalities, enabling a second, orthogonal conjugation step.
Applications in PROTAC Development and Bioconjugation
The primary application of this compound is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Beyond PROTACs, this compound is a valuable tool in general bioconjugation for applications such as:
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG linker can improve the pharmacokinetic properties of ADCs.
-
Pegylation: Introducing PEG chains to proteins or peptides to enhance their stability, solubility, and circulation half-life.
-
Surface Modification: Functionalizing surfaces of nanoparticles or biomaterials to improve their biocompatibility and reduce non-specific binding.
Experimental Protocols
General Protocol for Amide Bond Formation with this compound
This protocol describes a general procedure for coupling the primary amine of this compound to a carboxylic acid using a coupling agent. This method can be adapted for various substrates.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Coupling agent (e.g., HATU, HBTU, or EDC with NHS/HOBt)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Argon or Nitrogen atmosphere
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (argon or nitrogen).
-
Dissolution: Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in the anhydrous solvent.
-
Activation: Add the tertiary amine base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, the mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
Purification: The crude product is then purified using a suitable technique, such as flash column chromatography or preparative HPLC, to yield the desired conjugate.
Visualizations
The following diagrams illustrate key workflows and pathways involving this compound and related technologies.
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
References
S-acetyl-PEG4-amine mechanism of action in PROTACs
An in-depth analysis of current research indicates that while polyethylene glycol (PEG) linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs), the specific entity "S-acetyl-PEG4-amine" is not prominently featured in literature as a distinct, functional component with a unique mechanism of action in this context. The primary role of the PEG component in a PROTAC is to serve as a flexible and soluble linker, and the terminal amine group is a common reactive handle for conjugation.
The "S-acetyl" group, a thioacetate, is typically employed as a protecting group for a thiol (sulfhydryl) group. In the context of bioconjugation, a thiol group can be deprotected from a thioacetate under specific conditions (e.g., using hydroxylamine or a base) to reveal a reactive thiol. This thiol can then be used for various conjugation chemistries, such as maleimide chemistry, to attach the linker to a ligand.
Therefore, the likely role of "this compound" in PROTAC synthesis is as a building block where the S-acetyl group protects a thiol functionality during synthesis, and the amine group provides a point of attachment for one of the PROTAC's ligands. The core mechanism of action resides with the assembled PROTAC molecule, not with the linker itself in its "S-acetyl" form.
The General Mechanism of Action of PROTACs
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins. The mechanism involves several key steps:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase enzyme. This brings the POI and the E3 ligase into close proximity, forming a ternary complex. The physicochemical properties of the linker, including its length and composition, are critical for the stability and proper orientation of this complex.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides.
-
PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic mode of action allows PROTACs to be effective at low concentrations.
The Role of the PEG4 Linker
The PEG4 component of the linker (a chain of four repeating ethylene glycol units) plays a crucial role in the overall efficacy of the PROTAC. Its properties influence:
-
Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the solubility of the often-hydrophobic PROTAC molecule, which can enhance its cell permeability and bioavailability.
-
Ternary Complex Geometry: The length and flexibility of the linker are critical determinants of whether a stable and productive ternary complex can form. An optimal linker length allows for the correct orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.
-
Pharmacokinetics: The linker can influence the metabolic stability and pharmacokinetic properties of the PROTAC.
Hypothetical Role in a PROTAC Synthesis Workflow
The "this compound" would likely be used in a multi-step synthesis of a PROTAC. The workflow could be conceptualized as follows:
Caption: Hypothetical workflow for PROTAC synthesis using a protected thiol linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The general signaling pathway initiated by a PROTAC is illustrated below:
The Pivotal Role of PEG4 Linkers in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of success. It profoundly influences the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of the entire conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools. This technical guide provides an in-depth exploration of the role of short-chain, discrete PEG linkers, specifically PEG4 (containing four ethylene glycol units), in modern drug delivery systems. We will delve into its physicochemical impact, supported by quantitative data, detailed experimental protocols for synthesis and characterization, and graphical representations of key processes and pathways.
Core Principles of PEG4 Linkers in Drug Conjugates
The incorporation of a PEG4 linker into a drug conjugate, such as an ADC, addresses several challenges inherent in conjugating large biomolecules to small, often hydrophobic, cytotoxic agents.
-
Enhanced Hydrophilicity and Solubility : The primary function of a PEG linker is to impart hydrophilicity to the conjugate.[1] The repeating ethylene glycol units are highly solvated, creating a hydration shell around the linker and the attached payload.[1] This increased water solubility is crucial for preventing the aggregation often caused by hydrophobic drug molecules, which can lead to rapid clearance and reduced efficacy.[1][2]
-
Improved Pharmacokinetics (PK) : By increasing hydrophilicity and providing steric hindrance, PEG linkers can significantly improve the PK profile of an ADC.[3] Reduced aggregation leads to less rapid clearance by the reticuloendothelial system, resulting in a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.
-
Steric Hindrance : The flexible nature of the PEG chain acts as a spacer, physically separating the hydrophobic payloads of adjacent ADC molecules. This steric shield reduces intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).
-
Biocompatibility and Reduced Immunogenicity : PEG is well-established as a biocompatible and non-immunogenic polymer, making it ideal for in vivo applications. It can help mask the linker-drug moiety from the immune system, reducing the potential for an adverse immune response.
The structure of a typical antibody-drug conjugate featuring a PEG4 linker is illustrated below.
Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.
Quantitative Impact of PEG Linkers on ADC Properties
The length and architecture of the PEG linker are critical design parameters that influence the overall performance of an ADC. While extensive data directly comparing PEG4 to other linkers in a single system is often proprietary, the general trends are well-documented in scientific literature. Shorter PEG chains, like PEG4, are often chosen to provide a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (Relative) | Half-Life (t½) | Key Considerations |
| No PEG | High | Shorter | Prone to aggregation and rapid clearance, especially with hydrophobic payloads. |
| PEG4 | Moderate | Moderate Increase | Provides a good balance of improved PK and efficient tumor penetration. |
| PEG8 | Low | Increased | Further improves solubility and reduces clearance. |
| PEG12 / PEG24 | Very Low | Significant Increase | May be optimal for very hydrophobic payloads but could potentially impede tumor penetration due to larger size. |
Data adapted from comparative studies on ADCs with varying PEG linker lengths.
Table 2: Effect of PEG Linker on In Vitro Cytotoxicity (IC50)
| Targeting Moiety & Cell Line | Linker Type | IC50 / EC50 (approx. ng/mL) | Observations |
| Anti-CD30 ADC on Karpas-299 cells | No PEG | ~10 | Potent cytotoxicity observed. |
| Anti-CD30 ADC on Karpas-299 cells | PEG4 | ~10 | Inclusion of PEG4 linker did not significantly alter in vitro potency. |
| Anti-CD30 ADC on Karpas-299 cells | PEG8 | ~10 | Longer PEG chains also showed comparable potency in this model. |
| Anti-CD30 ADC on Karpas-299 cells | PEG12 | ~10 | Potency remained consistent across different PEG lengths. |
| Miniaturized Affibody-MMAE on HER2+ cells | No PEG | Baseline (X) | High cytotoxicity. |
| Miniaturized Affibody-MMAE on HER2+ cells | 4 kDa PEG | 4.5-fold higher than X | Longer PEG chains led to a reduction in in vitro cytotoxicity in this specific affibody-based conjugate system. |
This table summarizes findings from different studies and highlights that the impact of PEG linkers on in vitro potency can be context-dependent, varying with the targeting agent, payload, and overall conjugate design.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs incorporating PEG4 linkers. The following sections provide representative protocols for key experimental procedures.
Synthesis and Purification of a PEG4-Linked ADC (Cysteine Conjugation)
This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.
Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC synthesis and characterization.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Drug-linker construct with a terminal maleimide group (e.g., MMAE-vc-PAB-PEG4-maleimide).
-
Conjugation buffer: e.g., pH 7.5 buffer containing 50 mM sodium phosphate, 50 mM sodium chloride, and 2 mM EDTA.
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS, pH 7.4).
Protocol:
-
Antibody Reduction:
-
Dilute the antibody to a working concentration (e.g., 5-10 mg/mL) in the conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available sulfhydryl groups and thus the final DAR.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-PEG4-drug-linker in a compatible organic solvent like DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of drug-linker to antibody is used.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups on the drug-linker.
-
Incubate for 15-20 minutes.
-
-
Purification:
-
Load the reaction mixture onto a pre-equilibrated SEC column.
-
Elute the ADC with the storage buffer. The larger ADC will elute first, separating it from the smaller, unconjugated drug-linker and quenching agent.
-
Collect the fractions containing the purified ADC, typically monitored by UV absorbance at 280 nm.
-
Characterization of the PEG4-Linked ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, species with higher DARs will be more hydrophobic and have longer retention times on the HIC column.
Materials:
-
HIC-HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% isopropanol v/v).
Protocol:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to ADCs with DAR 0, 2, 4, 6, and 8 (for cysteine conjugation) will be resolved.
-
Calculate the area of each peak.
-
The average DAR is calculated as a weighted average of the peak areas.
-
B. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
Purified ADC and unconjugated antibody (as control).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in the culture medium. Replace the existing medium in the wells with the ADC/control solutions.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Mechanism of Action and Signaling Pathway Interference
The PEG4 linker itself does not have a signaling function. Its role is to ensure the stable delivery of the cytotoxic payload to the target cell. Once the ADC is internalized, the payload is released and exerts its therapeutic effect by interfering with critical cellular pathways. A common payload used with PEGylated linkers is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.
Mechanism of an MMAE-Payload ADC
Caption: ADC internalization and payload (MMAE) release pathway.
The released MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Conclusion
The PEG4 linker represents a refined and highly effective component in the design of modern drug delivery systems, particularly antibody-drug conjugates. Its ability to enhance hydrophilicity, improve pharmacokinetic profiles, and enable higher drug loading without inducing aggregation makes it a valuable tool for developing safer and more effective targeted therapies. A thorough understanding of its properties, combined with robust experimental protocols for synthesis and characterization, is essential for researchers and drug developers aiming to harness the full potential of this technology. The continued optimization of linker technologies, including the strategic use of discrete PEG moieties like PEG4, will undoubtedly play a central role in the future of precision medicine.
References
S-acetyl-PEG4-amine for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the physicochemical properties and biological activity of the resulting degrader.
This technical guide focuses on S-acetyl-PEG4-amine, a versatile linker building block increasingly utilized in the synthesis of PROTACs. Its polyethylene glycol (PEG) structure imparts favorable properties such as increased solubility and improved pharmacokinetic profiles. The terminal amine and the protected thiol group (S-acetyl) provide orthogonal handles for conjugation to the protein of interest (POI) ligand and the E3 ligase ligand, respectively, offering flexibility in the synthetic strategy. This document will delve into the core principles of this compound in TPD, provide detailed experimental protocols for the evaluation of PROTACs, and present illustrative data and visualizations to guide researchers in this exciting area of drug discovery.
Core Principles of PROTACs and the Role of the this compound Linker
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] The linker, far from being a passive spacer, plays a crucial role in the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.
The this compound linker offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.[3]
-
Modulation of Permeability: The flexible PEG linker can influence the conformational dynamics of the PROTAC, potentially shielding polar surface area and improving cell permeability.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG4 chain can provide the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.
-
Synthetic Versatility: The primary amine and the protected thiol offer two distinct points for conjugation, allowing for a modular and flexible synthetic approach.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and its half-maximal inhibitory concentration (IC50) in cellular viability assays. While specific quantitative data for PROTACs employing the this compound linker is not extensively available in the public domain, the following table provides an illustrative example of typical data that might be expected for a hypothetical PROTAC targeting a protein kinase, based on values reported for similar PEG-linked degraders.
Table 1: Illustrative Performance Data for a Hypothetical PROTAC Utilizing an this compound Linker
| Parameter | Value | Cell Line | Description |
| DC50 (Degradation) | 50 nM | HEK293 | Concentration of the PROTAC required to degrade 50% of the target protein after 24 hours. |
| Dmax (Degradation) | >90% | HEK293 | Maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. |
| IC50 (Cell Viability) | 200 nM | Cancer Cell Line X | Concentration of the PROTAC that inhibits cell growth by 50% after 72 hours of treatment. |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific target, ligands, and cell line used.
Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the characterization of PROTACs synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step approach for the synthesis of a PROTAC, involving the conjugation of the this compound linker to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection of the acetyl group and reaction with a maleimide-functionalized POI ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Dissolution: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add this compound (1.1 eq) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection and Thiol-Maleimide Conjugation
-
Deprotection: Dissolve the product from Step 1 in a mixture of methanol and water. Add a mild base such as sodium hydroxide (2.0 eq) and stir at room temperature for 1-2 hours to remove the acetyl protecting group from the thiol. Monitor the deprotection by LC-MS.
-
Neutralization and Extraction: Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) and extract the product with dichloromethane. Dry the organic layer and concentrate.
-
Conjugation: Dissolve the deprotected intermediate and the maleimide-functionalized POI ligand (1.0 eq) in a suitable solvent like DMF.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the procedure to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours).
-
Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C to form antibody-protein complexes.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform Western blotting as described in Protocol 2.
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination of the target protein.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound in targeted protein degradation.
Conclusion
This compound is a valuable and versatile building block for the construction of PROTACs for targeted protein degradation. Its inherent properties contribute to improved solubility and potentially favorable pharmacokinetic profiles of the resulting degraders. The synthetic handles it provides allow for flexible and efficient assembly of these complex molecules. While a comprehensive public database of quantitative data for PROTACs specifically utilizing this linker is still emerging, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of components like this compound, will be paramount in developing the next generation of therapeutics.
References
Introduction: The Role of PEG Linkers in Modern Bioconjugation
An In-depth Technical Guide to Bioconjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] Within this field, polyethylene glycol (PEG) linkers have become indispensable tools.[2][3] PEG is a water-soluble, non-toxic, and biocompatible polymer that, when used as a linker, can dramatically improve the properties of conjugated molecules.[4][5]
PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or small molecule drugs, offers a powerful strategy to enhance their pharmacokinetic and pharmacodynamic profiles. Key benefits include increased serum half-life, improved stability, enhanced water solubility, and reduced immunogenicity. These advantages have led to the successful development of numerous FDA-approved PEGylated therapeutics.
This technical guide provides a comprehensive overview of the core principles of bioconjugation using PEG linkers, details common experimental protocols, presents quantitative data on the impact of PEGylation, and illustrates key workflows and pathways.
Core Principles of PEGylation
The strategic attachment of PEG chains can overcome many challenges in drug development. The hydrophilic and flexible nature of the PEG polymer chain imparts several desirable properties to the resulting bioconjugate.
2.1 Key Benefits of PEGylation
-
Enhanced Pharmacokinetics : By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance, thereby prolonging its circulation time in the bloodstream. For example, PEGylated interferon-α shows a 5- to 10-fold longer half-life than its unmodified counterpart.
-
Improved Solubility and Stability : PEG linkers can significantly increase the water solubility of hydrophobic drugs, making them more suitable for intravenous administration. The PEG chain also provides a protective hydrophilic shield that can prevent aggregation and protect the biomolecule from enzymatic degradation.
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and lowering the risk of an adverse immune response. This is particularly crucial for non-human derived proteins or chronically administered biologics.
-
Controlled Drug Release : In advanced applications like Antibody-Drug Conjugates (ADCs), cleavable PEG linkers can be designed to release the drug payload only under specific physiological conditions, such as the low pH environment of a tumor.
2.2 Types of PEG Linkers
The architecture of the PEG linker is a critical design parameter that influences the final properties of the bioconjugate.
-
Linear vs. Branched PEG Linkers :
-
Linear PEGs consist of a straight chain with one or two functional end groups. They are simple, predictable, and ideal for site-specific conjugation with minimal steric hindrance.
-
Branched PEGs feature multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic volume, which can be more effective at shielding the conjugated molecule and further extending its half-life compared to a linear PEG of the same molecular weight.
-
-
Homobifunctional vs. Heterobifunctional PEG Linkers :
-
Homobifunctional PEGs have identical reactive groups at both ends, making them suitable for cross-linking applications.
-
Heterobifunctional PEGs possess two different reactive groups, allowing for controlled, sequential conjugation of two distinct molecules. This is the preferred choice for complex conjugates like ADCs, where an antibody must be linked to a drug molecule.
-
-
Discrete vs. Polydisperse PEGs :
-
Discrete PEGs (dPEGs) have a specific, single chemical structure with a precise molecular weight, ensuring batch-to-batch consistency.
-
Polydisperse PEGs are a mixture of polymers with a range of molecular weights, which can lead to heterogeneity in the final product.
-
-
Specialized PEG Linkers :
-
Cleavable Linkers : These contain bonds (e.g., hydrazone, disulfide) that can be broken under specific conditions (e.g., low pH, presence of reducing agents) to release a payload.
-
Bioorthogonal Linkers : These possess reactive groups (e.g., azide, alkyne, DBCO) that react specifically with each other in a biological environment without interfering with native biochemical processes, enabling precise labeling in living systems.
-
2.3 Chemistry of Bioconjugation with PEG Linkers
The choice of reactive chemistry depends on the available functional groups on the target molecule. Efficient bioconjugation requires chemoselective reactions that minimize side products.
-
Amine-Reactive Chemistry : Primary amines (found on lysine residues and the N-terminus of proteins) are common targets. N-hydroxysuccinimide (NHS) esters are widely used to react with amines under mild basic conditions (pH 7.5–8.5) to form stable amide bonds.
-
Thiol-Reactive Chemistry : The sulfhydryl group of cysteine residues is a unique target for highly specific conjugation. Maleimide chemistry is most common, where the maleimide group reacts with a thiol at near-neutral pH (6.5-7.5) to form a stable thioether bond.
-
Click Chemistry : This term encompasses highly efficient and specific reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. These reactions are bioorthogonal and are increasingly used for their high specificity and reliability.
-
Hydrazide/Aldehyde Chemistry : Hydrazide-functionalized PEGs can react with aldehydes or ketones, often generated by oxidizing carbohydrate moieties on glycoproteins, to form stable hydrazone bonds.
Quantitative Impact of PEGylation on Therapeutics
The effects of PEGylation can be quantified by comparing the pharmacokinetic and physicochemical properties of the native molecule to its PEGylated form.
Table 1: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Drugs
| Drug | PEG Linker Type / Size | Change in Serum Half-Life | Change in Clearance | Reference |
|---|---|---|---|---|
| Interferon-α | Linear, 12 kDa | ~10-fold increase (from ~5h to ~50h) | Significantly reduced | |
| L-asparaginase | Linear, 5 kDa | ~18-fold increase (from ~20h to ~360h) | Significantly reduced | |
| Doxorubicin (Liposomal) | Surface PEGylation, 2 kDa | ~8-fold increase in plasma half-life | Reduced uptake by MPS |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Linear, 20 kDa | ~10-fold increase (from ~4h to ~40h) | Significantly reduced | |
Table 2: Effect of PEG Molecular Weight on Bioconjugate Properties
| Property | Effect of Increasing PEG Molecular Weight | Rationale | Reference |
|---|---|---|---|
| Circulation Half-Life | Increases | Larger hydrodynamic radius reduces renal clearance. | |
| Immunogenicity | Decreases | More effective shielding of antigenic epitopes. | |
| Solubility | Increases | Greater contribution from the hydrophilic PEG chain. | |
| Biological Activity | May decrease | Potential for increased steric hindrance at the active site. |
| Drug Loading Capacity (in micelles) | Increases | Larger hydrophilic shell prevents drug desorption. | |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for common PEGylation strategies.
Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS-Ester PEG
This protocol describes the conjugation of an amine-reactive PEG linker to primary amines (e.g., lysine residues) on a model protein.
-
Materials :
-
Protein (e.g., Bovine Serum Albumin, BSA)
-
mPEG-NHS Ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester, MW 5 kDa)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)
-
Compatible Solvent for PEG linker (e.g., anhydrous DMSO or DMF)
-
-
Methodology :
-
Protein Preparation : Prepare a 5-10 mg/mL solution of the protein in the reaction buffer. Ensure the buffer is amine-free (e.g., avoid Tris buffers during the reaction step).
-
PEG Linker Preparation : Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester PEG. Incubate for 30 minutes.
-
Purification : Purify the PEGylated protein from unreacted PEG and quenching reagents using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization : Collect fractions and monitor the elution profile by UV absorbance at 280 nm. Pool the fractions containing the purified conjugate. Analyze the degree of PEGylation and purity using SDS-PAGE (which will show a shift in molecular weight) and HPLC.
-
Protocol 2: Thiol-Reactive PEGylation of a Reduced Antibody using a Maleimide-PEG
This protocol details the site-specific conjugation of a maleimide-activated PEG to a monoclonal antibody (mAb) whose disulfide bonds have been selectively reduced.
-
Materials :
-
Monoclonal Antibody (mAb)
-
Reducing Agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Maleimide-PEG-Drug conjugate
-
Reaction Buffer: Phosphate buffer containing EDTA (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
-
Purification System: Hydrophobic Interaction Chromatography (HIC) or SEC.
-
-
Methodology :
-
Antibody Reduction : Dissolve the mAb in the reaction buffer. Add a 2- to 5-fold molar excess of TCEP (or DTT) to selectively reduce interchain disulfide bonds. Incubate at 37°C for 60-90 minutes.
-
Buffer Exchange : Immediately remove the excess reducing agent by passing the reduced mAb solution through a desalting column equilibrated with reaction buffer. This step is critical to prevent the reducing agent from reacting with the maleimide-PEG.
-
PEG Linker Preparation : Dissolve the Maleimide-PEG-Drug conjugate in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction : Add a 3- to 5-fold molar excess of the Maleimide-PEG-Drug solution to the reduced, purified antibody. Incubate for 2 hours at room temperature or overnight at 4°C in the dark (maleimides can be light-sensitive).
-
Quenching : Quench any unreacted maleimide groups by adding a slight excess of a free thiol, such as N-acetylcysteine. Incubate for 20 minutes.
-
Purification : Purify the final ADC using HIC to separate species with different drug-to-antibody ratios (DAR) or SEC to remove small molecule impurities.
-
Characterization : Analyze the final product for purity, aggregation (by SEC-HPLC), and average DAR (by HIC or Mass Spectrometry).
-
Visualizing Core Concepts in Bioconjugation
Diagrams are essential for illustrating complex relationships, workflows, and biological pathways.
Caption: Logical flow from PEG linker properties to therapeutic benefits.
Caption: A typical experimental workflow for creating bioconjugates.
Caption: Generalized pathway of an ADC using a PEG linker.
Conclusion
Bioconjugation with PEG linkers is a versatile and powerful strategy that has revolutionized drug development. By carefully selecting the PEG linker architecture (linear, branched, heterobifunctional) and the conjugation chemistry, researchers can significantly improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The ability to tune these properties allows for the creation of safer and more effective drugs with improved patient compliance. As linker technology continues to advance, particularly with the development of more sophisticated cleavable and bioorthogonal systems, the potential applications for PEGylation in targeted therapies and advanced drug delivery systems will continue to expand.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
S-acetyl-PEG4-amine: A Technical Guide to its Solubility and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG4-amine is a heterobifunctional crosslinker that has garnered significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a short polyethylene glycol (PEG) chain, an amine group, and a protected thiol group, imparts desirable physicochemical properties that are critical for the efficacy of advanced therapeutic modalities. This technical guide provides an in-depth analysis of the solubility and biocompatibility of this compound, supported by experimental protocols and relevant biological pathway information.
The PEG4 linker enhances the aqueous solubility and improves the pharmacokinetic profile of the molecules it modifies.[2] The terminal amine group allows for straightforward conjugation to various molecules, while the S-acetyl group provides a stable, protected form of a thiol that can be deprotected under specific conditions for subsequent reactions. These features make this compound a versatile tool in bioconjugation and drug delivery.
Data Presentation
Solubility Profile
| Solvent | Expected Solubility of this compound | Reference Compound | Reference Solubility |
| Water | Soluble | Amino-PEG4-amine | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Amino-PEG4-amine | Soluble |
| Dichloromethane (DCM) | Soluble | Amino-PEG4-amine | Soluble |
| Dimethylformamide (DMF) | Soluble | Amino-PEG4-amine | Soluble |
Table 1: Expected Solubility of this compound based on structurally similar compounds.
Biocompatibility Profile
The biocompatibility of PEGylated compounds is a well-established principle in drug development, contributing to reduced immunogenicity and improved safety profiles. Specific cytotoxicity data for this compound is not extensively published. However, studies on other short-chain PEG derivatives provide insights into their low cytotoxic potential.
| Cell Line | Assay | Test Compound | IC50 Value | Reference |
| L929 (mouse fibroblast) | MTT Assay | Triethylene glycol (TEG) | 12.4 mg/mL | [3] |
| L929 (mouse fibroblast) | MTT Assay | PEG-1000 | 22.5 mg/mL | [3] |
| L929 (mouse fibroblast) | MTT Assay | PEG-4000 | 20.0 mg/mL | |
| 5637 (bladder cancer) | Photodynamic Therapy | Metal-free porphyrin with short PEG chains | 8 nM | |
| 5637 (bladder cancer) | Photodynamic Therapy | Zinc derivative porphyrin with short PEG chains | 15 nM |
Table 2: Cytotoxicity data for various short-chain PEG-containing molecules. Note that the porphyrin derivatives' cytotoxicity is light-dependent.
Experimental Protocols
Solubility Assessment Protocol
A standard experimental approach to quantitatively determine the solubility of this compound involves the following steps:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the saturated solutions to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/L.
Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a normal fibroblast line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Immunogenicity Assessment: Anti-PEG Antibody ELISA Protocol
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of antibodies against the PEG moiety, which is a key aspect of assessing immunogenicity.
-
Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) in a coating buffer and incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples from subjects exposed to the PEGylated compound to the wells and incubate for 2 hours at room temperature. Include known positive and negative control sera.
-
Detection Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies (e.g., anti-human IgG-HRP or anti-human IgM-HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A color change will occur in the wells containing anti-PEG antibodies.
-
Reaction Stoppage and Measurement: Stop the reaction by adding a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of anti-PEG antibodies in the samples.
Signaling Pathways and Experimental Workflows
As this compound is predominantly used as a linker in PROTACs, the relevant biological pathway is the Ubiquitin-Proteasome System (UPS), which PROTACs hijack to induce targeted protein degradation.
Ubiquitin-Proteasome System (UPS)
The UPS is a major pathway for the degradation of intracellular proteins. It involves a three-step enzymatic cascade that tags target proteins with ubiquitin, marking them for degradation by the proteasome.
Caption: The Ubiquitin-Proteasome Pathway hijacked by a PROTAC molecule.
PROTAC Development Experimental Workflow
The development of effective PROTACs is an iterative process that involves computational design, chemical synthesis, and rigorous biological evaluation.
Caption: Iterative workflow for the discovery and development of PROTACs.
Conclusion
This compound is a valuable chemical tool for the development of advanced therapeutics, owing to its favorable solubility and biocompatibility, which are largely conferred by its PEG moiety. While specific quantitative data for this particular molecule is limited, the established properties of similar short-chain PEG linkers provide a strong foundation for its application. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments of its solubility and biocompatibility in specific contexts. Its integral role in the rapidly advancing field of PROTACs underscores its importance in modern drug discovery.
References
An In-depth Technical Guide to the Synthesis and Purification of S-acetyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of S-acetyl-PEG4-amine, a versatile heterobifunctional linker crucial in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, a likely synthesis pathway, purification protocols, and expected analytical data for this compound.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker that features a terminal primary amine and a protected thiol group in the form of a thioacetate. The PEG4 moiety enhances the solubility and biocompatibility of molecules to which it is conjugated.[1] The primary amine allows for covalent attachment to various substrates, while the S-acetyl group provides a stable, protected form of a thiol that can be deprotected under specific conditions to reveal a reactive sulfhydryl group.[2] This dual functionality makes it an invaluable tool in bioconjugation and drug development.[1]
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | [1] |
| Molecular Formula | C12H25NO5S | [3] |
| Molecular Weight | 295.40 g/mol | |
| CAS Number | 1404111-71-2 | |
| Appearance | Pale Yellow or Colorless Oily Matter | |
| Purity | ≥98% | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage | Store at 2-8°C |
Synthesis of this compound
The synthesis of this compound typically involves the acetylation of a suitable amino-PEG4-thiol precursor. A common and effective method for acetylation is the use of acetic anhydride. A plausible and detailed experimental protocol is outlined below.
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available Boc-protected amino-PEG4-alcohol. This involves the introduction of the thioacetate group followed by the deprotection of the amine. A more direct approach, if the starting material is available, is the acetylation of amino-PEG4-thiol.
References
The Core Principles of S-acetyl-PEG4-amine in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of S-acetyl-PEG4-amine as a critical component in the design and synthesis of Antibody-Drug Conjugates (ADCs). We will delve into the core aspects of its utilization, from conjugation chemistry and linker stability to the characterization and impact on the overall efficacy of ADCs. This document is intended to serve as a valuable resource for researchers and professionals in the field of targeted therapeutics.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker that incorporates a short, discrete polyethylene glycol (PEG) chain.[1][2] In the context of ADCs, it serves as a versatile building block to connect a monoclonal antibody (mAb) to a cytotoxic payload.[3][4] The primary functions of the PEG4 moiety are to enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, and to improve the pharmacokinetic properties of the conjugate.[5] The S-acetyl group acts as a protected thiol, which, after deprotection, provides a reactive sulfhydryl group for conjugation, typically with a maleimide-functionalized payload. The terminal amine group allows for initial conjugation to the payload or antibody, depending on the synthetic strategy.
The use of a discrete PEG linker like PEG4 offers advantages over polydisperse PEG linkers by ensuring the homogeneity of the final ADC product, which is a critical quality attribute for therapeutic applications. This guide will explore the practical aspects of employing this compound in the construction of stable and effective ADCs.
Conjugation Chemistry and Workflow
The incorporation of this compound into an ADC typically involves a multi-step process that leverages its bifunctional nature. The general strategy involves the initial modification of either the antibody or the payload, followed by the final conjugation step. A common approach is to first functionalize the payload with the linker and then conjugate the linker-payload construct to the antibody.
A prevalent method for ADC synthesis involves the use of cysteine residues on the antibody as conjugation sites. These can be native cysteines from reduced interchain disulfide bonds or engineered cysteines introduced at specific sites for controlled conjugation. The this compound linker, after deprotection to reveal the thiol group, can be reacted with a maleimide-activated payload. The resulting thiol-protected payload can then be conjugated to the antibody. A more direct approach involves reacting the amine end of this compound with a payload that has a suitable reactive group, and then deprotecting the acetyl group to generate a thiol-reactive linker-payload construct for conjugation to a maleimide-activated antibody.
Alternatively, the this compound can be used to introduce a protected sulfhydryl group onto the antibody via its primary amines (lysine residues). The NHS ester of a similar molecule, N-succinimidyl S-acetylthioacetate (SATA), reacts with lysine residues on the antibody. Subsequent deacetylation with hydroxylamine exposes a free thiol group, which can then be reacted with a maleimide-functionalized payload.
Below is a diagram illustrating a typical experimental workflow for the synthesis of an ADC using a cysteine-maleimide conjugation strategy with a PEG4 linker.
Data Presentation: Properties of PEGylated ADCs
The inclusion of a PEG4 linker influences several key properties of an ADC. The following tables summarize representative quantitative data for ADCs functionalized with short-chain PEG linkers. These values are illustrative and can vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: Impact of PEG4 Linker on ADC Hydrophilicity and Aggregation
| Parameter | ADC without PEG Linker | ADC with PEG4 Linker | Reference |
| HIC Retention Time (min) | Longer (more hydrophobic) | Shorter (more hydrophilic) | |
| Aggregation (%) | Higher | Lower | |
| Solubility | Lower | Higher |
Table 2: Pharmacokinetic Properties of ADCs with PEG Linkers
| Pharmacokinetic Parameter | ADC without PEG Linker | ADC with PEG4 Linker | Reference |
| Plasma Clearance | Faster | Slower | |
| Plasma Half-life | Shorter | Longer | |
| In Vivo Efficacy | Potentially lower due to rapid clearance | Potentially higher due to increased exposure |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol for ADC Synthesis via Cysteine Conjugation
This protocol describes the conjugation of a maleimide-functionalized payload to an antibody with reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-PEG4-Payload construct.
-
Quenching reagent: N-acetylcysteine.
-
Purification column: Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 2-4 fold molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into a degassed conjugation buffer (e.g., PBS with EDTA) using a desalting column.
-
-
Conjugation:
-
Immediately add a 1.2 to 1.5-fold molar excess of the Maleimide-PEG4-Payload linker (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution.
-
Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using an SEC column.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol for In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples by a suitable method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC, total antibody, and released payload.
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
Inject the purified ADC sample.
-
Elute the ADC species using a descending salt gradient.
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) will be resolved based on their hydrophobicity. The average DAR is calculated from the relative peak areas.
Signaling Pathways and Mechanism of Action
The ultimate mechanism of action of an ADC is dictated by its cytotoxic payload. The this compound linker's primary role is to ensure the stable delivery of this payload to the target cancer cell. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis.
Once inside the cell, the ADC is trafficked to lysosomes. In the lysosome, the antibody component is degraded by proteases. If a cleavable linker is used, it may be cleaved by specific lysosomal enzymes or the acidic environment. For a non-cleavable linker, the payload is released with the linker and a residual amino acid attached after antibody degradation. The released payload then engages its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.
The choice of payload will determine the specific signaling pathways that are modulated. For instance, microtubule inhibitors like auristatins disrupt the mitotic spindle, activating the spindle assembly checkpoint and ultimately leading to apoptosis. DNA-damaging agents trigger the DNA damage response pathways, also culminating in programmed cell death.
Conclusion
This compound is a valuable and versatile tool in the construction of modern ADCs. Its discrete PEG4 component offers a means to improve the physicochemical and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads. The protected thiol functionality provides a convenient handle for conjugation, enabling the synthesis of homogeneous and stable ADCs. A thorough understanding of the principles of its conjugation chemistry, the methods for characterization, and its impact on the biological performance of the resulting ADC, as outlined in this guide, is crucial for the successful development of novel and effective targeted cancer therapies. Further research into the optimization of PEGylated linkers will continue to advance the field of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Step-by-Step Deprotection of S-Acetyl Group on PEG Linkers
Introduction
The thiol group (-SH) is a critical functional moiety for the conjugation of polyethylene glycol (PEG) linkers to biomolecules, such as proteins, peptides, and antibodies, as well as for their attachment to surfaces.[1] Due to its high nucleophilicity and susceptibility to oxidation, the thiol group often requires protection during synthesis and purification.[2] The S-acetyl group is a widely employed protecting group for thiols due to its stability across a range of reaction conditions and its straightforward installation.[2] The effective removal of the S-acetyl group to regenerate the free, reactive thiol is a crucial final step in many bioconjugation and drug development workflows.[2] This document provides detailed protocols and quantitative data for the deprotection of S-acetyl groups on PEG linkers, aimed at researchers, scientists, and drug development professionals.
Overview of Deprotection Methods
Several methods are available for the cleavage of the S-acetyl thioester bond. The choice of method depends on the sensitivity of the substrate, the desired reaction kinetics, and the required level of chemoselectivity.
-
Base-Mediated Hydrolysis: This traditional method utilizes strong bases like sodium hydroxide (NaOH) or ammonia in methanol to hydrolyze the thioester. While effective, these harsh conditions may not be suitable for substrates containing base-labile functional groups.[2]
-
Thiol-Thioester Exchange (Transthioesterification): A milder alternative to strong base hydrolysis, this method employs a thiol-containing reagent, such as thioglycolic acid (TGA), to cleave the S-acetyl group via an exchange reaction. This is often performed at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.
-
Biomimetic Deprotection (NCL-Inspired): Inspired by Native Chemical Ligation (NCL), this highly efficient method uses 2-aminothiols like cysteamine or L-cysteine. The reaction proceeds through a reversible thiol-thioester exchange, followed by a rapid and irreversible intramolecular S-to-N acyl transfer. This irreversible step drives the reaction to completion, resulting in faster reaction times and high yields under physiological conditions.
-
Hydroxylamine-Mediated Deprotection: Hydroxylamine can be used to cleave the thioester bond, offering another deprotection strategy.
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes quantitative data for various S-acetyl deprotection reagents, providing a comparison of their reaction conditions, times, and yields.
| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |
| Basic Hydrolysis | |||||
| Sodium Hydroxide (NaOH) | General Thioacetates | 0.5M NaOH in EtOH/H₂O, reflux | 2 h | 50-75 | |
| Thiol-Thioester Exchange | |||||
| Thioglycolic Acid (TGA) in solution | S-acyl bisthiazolidines, oxazolidinyl thiazolidines | 2 eq. TGA, Phosphate Buffer pH 8, rt | 24 h | 51-80 | |
| Polymer-supported TGA | S-acyl bisthiazolidines, oxazolidinyl thiazolidines | 2 eq. TG-NCO-SH, Phosphate Buffer pH 8, rt | 24 h | 61-93 | |
| Biomimetic Deprotection | |||||
| Cysteamine or L-cysteine | S-acetyl, S-butyryl, S-benzoyl heterocycles | Aqueous buffer pH 8, rt | 30 min | up to 84 | |
| Other Reagents | |||||
| Tetrabutylammonium Cyanide (TBACN) | General Thioacetates | 0.5 eq. TBACN, CHCl₃:MeOH (1:1), rt | 3 h | Substrate dependent | |
| Hydroxylamine | General Thioacetates | 1.2 eq. Hydroxylamine in Ethanol, rt | 2 h | Generally poor |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for key deprotection methods.
Protocol 1: Deprotection using Thioglycolic Acid (TGA)
This protocol is suitable for substrates that can tolerate mild basic conditions and longer reaction times.
-
Materials:
-
S-acetylated PEG linker
-
Thioglycolic acid (TGA)
-
Phosphate buffer (PB), 1M, pH 8 (degassed)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
5% HCl solution
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the S-acetylated PEG linker (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.
-
Add thioglycolic acid (TGA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or HPLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with a 5% HCl solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol-PEG linker.
-
Further purification can be performed by chromatography if necessary.
-
Protocol 2: Biomimetic Deprotection using Cysteamine
This protocol is highly efficient and suitable for sensitive substrates due to its rapid reaction time and physiological pH conditions.
-
Materials:
-
S-acetylated PEG linker
-
Cysteamine
-
Phosphate buffer (PB), 1M, pH 8 (degassed)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the S-acetylated PEG linker (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8).
-
Add cysteamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the thiol-PEG linker.
-
If needed, purify the product by flash chromatography.
-
Protocol 3: Deprotection using Polymer-Supported Thioglycolic Acid
This method facilitates purification as the reagent can be removed by simple filtration.
-
Materials:
-
S-acetylated PEG linker
-
Polymer-supported thioglycolic acid (e.g., TG-NCO-SH resin)
-
Methanol (MeOH)
-
1M Phosphate buffer (PB), pH 8 (degassed)
-
-
Procedure:
-
Dissolve the S-acetylated compound (1 equivalent) in a mixture of MeOH and degassed PB (pH 8).
-
Add the polymer-supported TGA resin (2 equivalents) to the solution.
-
Stir the reaction mixture for 24 hours at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by taking aliquots from the supernatant for TLC or HPLC analysis.
-
Upon completion, filter the resin and wash it with methanol.
-
Combine the filtrate and the washings, and proceed with standard work-up (e.g., extraction and concentration) to isolate the deprotected product.
-
Visualization of Experimental Workflow and Mechanism
References
Application Notes and Protocols for S-acetyl-PEG4-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy. These factors influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and offer precise control over the distance and orientation between the two ligands.
S-acetyl-PEG4-amine is a versatile, PEG-based bifunctional linker used in PROTAC synthesis. It features a terminal amine group for straightforward conjugation to a carboxylic acid on a warhead or E3 ligase ligand via amide bond formation. The other terminus contains an S-acetyl group, which serves as a stable protecting group for a thiol. This protected thiol can be deprotected under specific conditions to reveal a reactive sulfhydryl group, enabling a second, chemoselective conjugation, often through a Michael addition with a maleimide-functionalized partner. This sequential approach allows for a modular and controlled assembly of the final PROTAC molecule.
Properties and Structure of this compound
This compound provides a flexible and hydrophilic spacer, which can be advantageous for improving the physicochemical properties of the final PROTAC.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C12H25NO5S |
| Molecular Weight | 295.40 g/mol |
| Appearance | Light yellow to brown oil |
| Functionality | Heterobifunctional Linker |
| Reactive Groups | Primary Amine (-NH2), Protected Thiol (-SAc) |
| Key Advantage | Enables sequential, controlled conjugation |
PROTAC Mechanism of Action
The ultimate goal of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to the target. This process marks the protein for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process involving three main stages:
-
Amide Coupling: Attaching the linker to the first component (either the warhead or the E3 ligase ligand).
-
S-acetyl Deprotection: Exposing the free thiol group.
-
Thiol Conjugation: Attaching the second component to the linker.
Caption: Modular workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of Component A with this compound
This protocol describes the formation of a stable amide bond between a component bearing a carboxylic acid and the primary amine of the this compound linker.
Reagents and Materials:
-
Component A-COOH (Warhead or E3 Ligase Ligand, 1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired Component A-PEG4-SAc .
| Parameter | Condition |
| Reaction Type | Amide Bond Formation |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Workup | Liquid-liquid extraction |
| Purification | Flash column chromatography |
Protocol 2: Deprotection of the S-acetyl Group
This step uses hydroxylamine to selectively cleave the thioester bond, revealing the free sulfhydryl group required for the next conjugation step.
Reagents and Materials:
-
Component A-PEG4-SAc (1.0 eq)
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Conjugation Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.2) containing 10 mM EDTA
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Dissolve the Component A-PEG4-SAc in a minimum amount of an organic co-solvent like DMSO if needed, and then dilute with Conjugation Buffer.
-
Add the Deacetylation Solution to the dissolved intermediate. A typical ratio is 100 µL of Deacetylation Solution per 1 mL of the intermediate solution.
-
Mix gently and incubate the reaction for 2 hours at room temperature.
-
Monitor the reaction by LC-MS to confirm the removal of the acetyl group (mass decrease of 42.04 Da).
-
Upon completion, immediately purify the sulfhydryl-modified intermediate (Component A-PEG4-SH ) using a desalting column.
-
Equilibrate the column with Conjugation Buffer (containing 10 mM EDTA to minimize disulfide bond formation) before loading the sample.
-
Elute the product according to the manufacturer's protocol. The resulting product is often used immediately in the next step without further purification or storage to prevent oxidation.
| Parameter | Condition |
| Reaction Type | Thioester Cleavage |
| Reagent | Hydroxylamine•HCl |
| Solvent | Aqueous Buffer (e.g., PBS), pH 7.2-7.5 |
| Additives | EDTA (to chelate metals and prevent oxidation) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Purification | Desalting Column |
Protocol 3: Thiol-Maleimide Conjugation
This protocol utilizes the highly efficient and chemoselective Michael addition reaction between the free thiol of the linker and a maleimide group on the second component.
Caption: Amide coupling and thiol-maleimide reactions.
Reagents and Materials:
-
Component A-PEG4-SH (freshly prepared, 1.0 eq)
-
Component B-Maleimide (E3 Ligand or Warhead, 1.0-1.2 eq)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Preparative HPLC system
Procedure:
-
Dissolve Component B-Maleimide in a minimum amount of DMSO or DMF, then dilute with Conjugation Buffer.
-
Add this solution to the freshly prepared solution of Component A-PEG4-SH from Protocol 2.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically rapid.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be acidified (e.g., with TFA) and directly purified.
-
Purify the final PROTAC conjugate by preparative reverse-phase HPLC to obtain the high-purity product.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
| Parameter | Condition |
| Reaction Type | Michael Addition |
| Functional Groups | Thiol + Maleimide |
| Solvent | Aqueous Buffer (e.g., PBS), pH ~7.2 |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Purification | Preparative RP-HPLC |
Conclusion
This compound is a highly effective bifunctional linker for the modular synthesis of PROTACs. Its primary amine allows for robust amide bond formation, while the protected thiol provides a latent reactive handle for a subsequent, highly selective conjugation reaction. This step-wise approach offers researchers flexibility and control in assembling complex PROTAC molecules, facilitating the exploration of structure-activity relationships to develop potent and selective protein degraders. The protocols outlined above provide a foundational methodology that can be adapted and optimized for specific target proteins and E3 ligases.
References
Application Note: Thiol-Maleimide Conjugation using S-acetyl-PEG4-amine
Introduction
The conjugation of polyethylene glycol (PEG) linkers to biomolecules is a cornerstone of modern drug development, diagnostics, and proteomics research. S-acetyl-PEG4-amine is a heterobifunctional linker that enables the introduction of a PEG spacer with a reactive sulfhydryl (thiol) group. This thiol group can then be selectively coupled to a maleimide-functionalized molecule, such as a protein, antibody, or surface, through a Michael addition reaction. This process involves two key steps: the deprotection of the S-acetyl group to yield a free thiol, followed by the conjugation of this thiol to a maleimide. The resulting thioether bond is stable under physiological conditions, providing a robust linkage.[1][2] This application note provides a detailed protocol for this two-step reaction, quantitative data for reaction parameters, and visual diagrams of the workflow and reaction mechanism.
Core Principles
The overall process relies on two distinct chemical reactions:
-
S-acetyl Group Deprotection: The thiol group on the this compound is protected by an acetyl group to prevent premature oxidation or side reactions.[3][4] This protecting group is typically removed using a deacetylation agent such as hydroxylamine (NH₂OH·HCl) under mild conditions to expose the reactive free thiol.[5]
-
Thiol-Maleimide Michael Addition: The newly exposed thiol group undergoes a highly efficient and chemoselective reaction with the double bond of a maleimide ring. This reaction is most specific for thiols at a pH range of 6.5 to 7.5, forming a stable covalent thioether bond. At pH values above 7.5, the maleimide group can react with primary amines, and the rate of hydrolysis of the maleimide itself increases.
Experimental Protocols
This section details the necessary procedures for the deprotection of this compound and its subsequent conjugation to a maleimide-functionalized molecule.
Protocol 1: Deprotection of this compound (Thiol Generation)
This protocol describes the removal of the acetyl protecting group to generate the reactive thiol.
Materials:
-
This compound
-
Deacetylation Buffer (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Desalting column (e.g., SpinOUT™ GT-600)
-
Reaction Buffer (e.g., PBS, HEPES), amine-free and thiol-free, containing 5-10 mM EDTA.
Procedure:
-
Prepare Deacetylation Solution: Immediately before use, prepare the Deacetylation Buffer. For 1 mL, dissolve 35 mg of Hydroxylamine HCl in the appropriate volume of PBS with EDTA and adjust the pH to 7.2-7.5.
-
Dissolve this compound: Dissolve the this compound in the Reaction Buffer.
-
Initiate Deprotection: Add the freshly prepared Deacetylation Solution to the this compound solution. A common approach is to add 100 µL of the deacetylation solution to 1 mL of the this compound solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Purify the Thiolated PEG: Immediately following incubation, remove the excess hydroxylamine and other small molecules using a desalting column equilibrated with Reaction Buffer. The collected eluate contains the deprotected HS-PEG4-amine, which should be used promptly in the next step to avoid oxidation of the free thiol.
Protocol 2: Conjugation of HS-PEG4-amine to a Maleimide-Functionalized Molecule
This protocol outlines the reaction between the generated thiol and a maleimide group.
Materials:
-
Deprotected HS-PEG4-amine (from Protocol 1)
-
Maleimide-functionalized molecule (e.g., protein, peptide)
-
Reaction Buffer (e.g., PBS, HEPES, pH 6.5-7.5), amine-free and thiol-free, containing 5-10 mM EDTA
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare Maleimide Molecule: Dissolve the maleimide-functionalized molecule in the Reaction Buffer.
-
Combine Reactants: Add the deprotected HS-PEG4-amine to the maleimide-functionalized molecule solution. The molar ratio of the reactants will influence conjugation efficiency. A molar excess of the more abundant reagent, typically 2 to 20-fold, is often recommended.
-
Incubate: Let the reaction mixture incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the Reaction (Optional): To stop the reaction, a quenching solution containing a free thiol can be added to react with any unreacted maleimide groups.
-
Purify the Conjugate: Remove unreacted reagents and byproducts to isolate the final conjugate. This can be achieved through methods such as size exclusion chromatography, dialysis, or other appropriate chromatographic techniques.
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction can be influenced by several factors. The table below summarizes key quantitative parameters derived from literature.
| Parameter | Value/Range | Conditions | Source |
| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous Buffer | |
| Deprotection Time (Hydroxylamine) | 2 hours | Room Temperature | |
| Conjugation Time | 30 min - 4 hours | Room Temperature or 4°C | |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | Varies by substrate | |
| Conjugation Efficiency (Peptide) | 84 ± 4% | 2:1 molar ratio, 30 min, pH 7.0 | |
| Conjugation Efficiency (Nanobody) | 58 ± 12% | 5:1 molar ratio, 2 hours, pH 7.4 | |
| Typical Yield (Purified Conjugate) | ~90% | Post-HPLC purification | |
| Conjugate Stability (Maleimide-PEG) | ~70% retention | 7 days at 37°C in 1 mM Glutathione |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for the two-step conjugation process.
Caption: Chemical reaction scheme for the conjugation process.
References
Application Notes and Protocols for Conjugating S-acetyl-PEG4-amine to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) and other functionalized antibodies require precise and stable linkage of payloads or modifiers to the antibody scaffold. A common strategy involves introducing a reactive thiol (-SH) group onto the antibody, which can then be selectively targeted by maleimide-activated molecules. This protocol details a method to achieve this by first conjugating an amine-terminated, S-acetyl-protected PEG linker (S-acetyl-PEG4-amine) to the antibody's native carboxyl groups (aspartic and glutamic acid residues). This is followed by deprotection of the acetyl group to reveal a reactive thiol, which is then available for conjugation to a desired payload.
This multi-step approach offers a method for introducing thiol groups away from the antibody's amine-rich regions (lysines) or hinge-region cysteines. The PEG4 spacer enhances solubility and can reduce steric hindrance.[1] The entire process is broken down into three main stages:
-
Activation and Linker Conjugation: Antibody carboxyl groups are activated using EDC and Sulfo-NHS, followed by reaction with the primary amine of this compound to form a stable amide bond.[2]
-
Thiol Deprotection: The S-acetyl protecting group on the conjugated linker is removed using hydroxylamine to expose a free sulfhydryl group.[3]
-
Payload Conjugation: A maleimide-activated payload (e.g., a cytotoxic drug, biotin, or fluorescent dye) is conjugated to the newly formed thiol group via a stable thioether bond.
Experimental Protocols
Stage 1: Conjugation of this compound to Antibody
This stage utilizes carbodiimide chemistry to couple the amine group of the PEG linker to the antibody's carboxyl groups.
Materials and Reagents:
-
Antibody (e.g., IgG) in a non-amine, non-carboxyl buffer (e.g., PBS, pH 7.2-7.4). Note: If the antibody is in a buffer like Tris or citrate, it must be exchanged into PBS.
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Anhydrous Dimethylsulfoxide (DMSO)
Protocol:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.4.
-
Perform a buffer exchange into Activation Buffer (0.1 M MES, pH 6.0) using a desalting column.
-
-
Preparation of Reagent Solutions (Prepare immediately before use):
-
EDC Solution: Prepare a 100 mM solution of EDC in cold, deionized water.
-
Sulfo-NHS Solution: Prepare a 100 mM solution of Sulfo-NHS in cold, deionized water.
-
Linker Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Activation of Antibody Carboxyl Groups:
-
Add the EDC solution to the antibody solution to a final concentration of 10 mM.
-
Immediately add the Sulfo-NHS solution to the antibody solution to a final concentration of 25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately after activation, remove excess EDC and Sulfo-NHS and exchange the antibody into Conjugation Buffer (PBS, pH 7.2-7.5) using a desalting column.
-
Add the this compound solution to the activated antibody solution. The molar ratio can be optimized, but a 50-fold to 100-fold molar excess of the linker over the antibody is a good starting point (see Table 1).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound by buffer exchange into PBS (pH 7.2-7.5) containing 10 mM EDTA using a desalting column or through dialysis. The resulting product is the S-acetyl-protected PEGylated antibody.
-
Stage 2: Deprotection of the S-acetyl Group
This step removes the acetyl group to generate a free, reactive thiol on the antibody.
Materials and Reagents:
-
S-acetyl-protected PEGylated antibody (from Stage 1)
-
Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[1][4]
-
Purification Buffer: PBS with 10 mM EDTA, pH 7.0-7.2 (must be de-gassed to prevent thiol oxidation)
-
Desalting columns
Protocol:
-
Preparation of Deacetylation Buffer:
-
Dissolve hydroxylamine hydrochloride and EDTA in PBS to the final concentrations. Adjust the pH to 7.2-7.5 with NaOH. Prepare this solution fresh.
-
-
Deprotection Reaction:
-
Combine the S-acetyl-protected PEGylated antibody with the Deacetylation Buffer. A common ratio is 1 part Deacetylation Buffer to 9 parts antibody solution (e.g., 100 µL buffer for 900 µL antibody solution).
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of Thiolated Antibody:
-
Immediately purify the thiolated antibody from the deprotection reagents using a desalting column pre-equilibrated with de-gassed Purification Buffer (PBS + 10 mM EDTA).
-
The resulting thiol-modified antibody should be used immediately in the next stage to prevent disulfide bond formation.
-
Stage 3: Conjugation of Maleimide-Activated Payload
The final stage involves coupling a maleimide-activated molecule to the thiolated antibody.
Materials and Reagents:
-
Thiolated antibody (from Stage 2)
-
Maleimide-activated payload (e.g., Maleimide-PEG4-MMAE, DBCO-Maleimide, etc.)
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M N-acetylcysteine or Cysteine solution
-
Storage Buffer: PBS, pH 7.4 with appropriate stabilizers (e.g., BSA, glycerol)
Protocol:
-
Preparation of Maleimide-Payload Solution:
-
Dissolve the maleimide-activated payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the maleimide-payload solution to the thiolated antibody solution. A 5-fold to 20-fold molar excess of the maleimide payload over the antibody is recommended as a starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
-
Final Purification and Storage:
-
Purify the final antibody conjugate from excess payload and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Exchange the final conjugate into an appropriate storage buffer. For long-term storage, add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide and store at 4°C, or add 50% glycerol and store at -20°C.
-
Data Presentation and Characterization
The success of the conjugation should be monitored at each stage. Key parameters include the degree of labeling (DOL) of the PEG linker and the final drug-to-antibody ratio (DAR).
Table 1: Recommended Reagent Stoichiometry
| Reaction Stage | Reagent | Recommended Molar Excess (over Antibody) |
|---|---|---|
| Stage 1: Linker Conjugation | EDC | 200-fold to 500-fold |
| Sulfo-NHS | 500-fold to 1250-fold | |
| This compound | 50-fold to 100-fold |
| Stage 3: Payload Conjugation | Maleimide-Payload | 5-fold to 20-fold |
Table 2: Characterization by Mass Spectrometry (MS) Mass spectrometry can confirm the covalent addition of the linker and payload. The expected mass increase for each component is calculated to verify successful conjugation.
| Modification Step | Component Added | Molecular Weight (Approx.) | Expected Mass Increase (Da) |
| Stage 1 | This compound (minus H₂O) | 295.40 g/mol | ~277.4 |
| Stage 2 | Deacetylation (-C₂H₂O) | 42.04 g/mol | ~ -42.0 |
| Stage 3 | Maleimide-Payload | Varies by payload | Mass of Payload |
Table 3: Representative Data from Hydrophobic Interaction Chromatography (HIC) HIC is a standard method for determining the DAR profile of an ADC. Species with higher drug loads are more hydrophobic and have longer retention times.
| Species | Drug-to-Antibody Ratio (DAR) | Representative Retention Time (min) | Representative Peak Area (%) |
| Unconjugated Antibody | 0 | 10.5 | 5 |
| ADC Species 1 | 1 | 12.8 | 15 |
| ADC Species 2 | 2 | 14.9 | 35 |
| ADC Species 3 | 3 | 16.7 | 30 |
| ADC Species 4 | 4 | 18.2 | 15 |
Visualizations
Caption: Overall workflow for antibody conjugation.
Caption: Stage 1 reaction chemistry.
Caption: Stages 2 and 3 reaction chemistry.
References
Application Notes and Protocols for S-acetyl-PEG4-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the payload, is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy.[1]
Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their favorable physicochemical properties.[1] The incorporation of PEG moieties can increase the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[2] Furthermore, PEGylation can improve the pharmacokinetic profile of an ADC by increasing its circulation half-life.[1][3]
S-acetyl-PEG4-amine is a discrete PEG linker featuring a terminal amine and a protected thiol group. The amine functionality allows for straightforward conjugation to a payload containing a carboxylic acid or an activated ester. The S-acetyl group serves as a stable protecting group for the thiol, which can be deprotected under mild conditions to reveal a free sulfhydryl. This free thiol can then be used for site-specific conjugation to the antibody, typically through a maleimide group introduced onto the antibody. This application note provides detailed protocols and methodologies for the use of this compound in the development of ADCs.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H25NO5S |
| Molecular Weight | 295.40 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | Primary Amine (-NH2), S-acetyl protected Thiol (-S-C(O)CH3) |
General ADC Development Workflow using this compound
The development of an ADC using this compound typically follows a multi-step process. This workflow ensures the successful conjugation of the payload to the linker, followed by the attachment of the drug-linker construct to the antibody, and subsequent characterization and evaluation of the final ADC.
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid to the amine group of this compound.
Materials:
-
Cytotoxic payload with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Payload Activation: a. Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated payload.
-
Conjugation to this compound: a. In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Add the solution of the NHS-activated payload to the this compound solution. c. Add DIPEA (2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight.
-
Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, concentrate the reaction mixture under reduced pressure. c. Purify the crude product by reverse-phase HPLC to obtain the pure drug-linker conjugate. d. Characterize the purified product by mass spectrometry and NMR.
Protocol 2: Thiolation of Antibody (Maleimide Activation)
This protocol describes the introduction of maleimide groups onto the antibody by reacting lysine residues with a bifunctional crosslinker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar NHS-maleimide crosslinker
-
DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2)
Procedure:
-
Antibody Preparation: a. Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. b. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Activation Reaction: a. Prepare a stock solution of the SMCC crosslinker in DMSO (e.g., 10 mM). b. Add a 10 to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of DMSO should be less than 10%. c. Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Purification: a. Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer. b. Collect the fractions containing the maleimide-activated antibody. c. Determine the protein concentration and the degree of maleimide incorporation.
Protocol 3: ADC Synthesis via Thiol-Maleimide Ligation
This protocol details the deprotection of the S-acetyl group on the drug-linker and its subsequent conjugation to the maleimide-activated antibody.
Materials:
-
Purified drug-(S-acetyl-PEG4)-conjugate
-
Maleimide-activated antibody
-
Hydroxylamine hydrochloride
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Deprotection of the S-acetyl Group: a. Dissolve the drug-(S-acetyl-PEG4)-conjugate in the Reaction Buffer. b. Add a 50-fold molar excess of hydroxylamine hydrochloride. c. Adjust the pH of the solution to 7.0-7.5. d. Incubate the reaction at room temperature for 1-2 hours to generate the free thiol.
-
Conjugation Reaction: a. Immediately add the deprotected drug-linker solution to the maleimide-activated antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. b. Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.
-
Quenching: a. Quench the reaction by adding an excess of N-acetylcysteine (e.g., 10-fold molar excess over the initial maleimide groups) to cap any unreacted maleimide groups on the antibody. b. Incubate for 20 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). b. The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS).
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its structure-activity relationship.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
Method 1: Hydrophobic Interaction Chromatography (HIC) HIC is a widely used method for determining the DAR distribution. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Gradient: A decreasing salt gradient is used to elute the different ADC species.
-
Detection: UV at 280 nm.
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of drugs attached (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation). The average DAR can be calculated from the area of each peak.
Method 2: Mass Spectrometry (MS) Intact mass analysis of the ADC by LC-MS can provide the molecular weight of the different drug-loaded species, from which the DAR can be determined.
ADC Stability and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates in the ADC preparation. An increase in high molecular weight species indicates aggregation.
-
In Vitro Plasma Stability: The stability of the ADC in plasma is evaluated by incubating the ADC in human or animal plasma at 37°C for various time points. The amount of free payload released over time is quantified by LC-MS/MS.
In Vitro and In Vivo Evaluation
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Purified ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values.
In Vivo Efficacy Studies
The anti-tumor activity of the ADC is evaluated in vivo using xenograft models.
Procedure:
-
Tumor Implantation: Implant tumor cells (antigen-positive) subcutaneously into immunocompromised mice.
-
Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments intravenously.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation
The following tables provide representative data that would be generated during the characterization and evaluation of an ADC developed with this compound.
Table 1: Representative DAR Distribution Determined by HIC-HPLC
| Peak | DAR | Relative Peak Area (%) |
| 1 | 0 | 5.2 |
| 2 | 2 | 25.8 |
| 3 | 4 | 58.3 |
| 4 | 6 | 9.1 |
| 5 | 8 | 1.6 |
| Average DAR | 3.8 |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Compound | IC50 (nM) |
| Cell Line A | Positive | ADC | 1.5 |
| Unconjugated mAb | > 1000 | ||
| Free Payload | 0.1 | ||
| Cell Line B | Negative | ADC | > 1000 |
| Unconjugated mAb | > 1000 | ||
| Free Payload | 0.2 |
Table 3: Representative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Unconjugated mAb | 10 | 1450 ± 220 | 3 |
| ADC | 5 | 450 ± 120 | 70 |
| ADC | 10 | 150 ± 80 | 90 |
Signaling Pathway: Mechanism of Action of a Typical ADC
The general mechanism of action for an ADC involves several key steps, from binding to the cancer cell to the induction of apoptosis.
Conclusion
This compound is a versatile and valuable linker for the development of antibody-drug conjugates. Its discrete PEG4 spacer enhances the hydrophilicity and pharmacokinetic properties of the resulting ADC, while the terminal amine and protected thiol functionalities allow for a flexible and controlled conjugation strategy. The detailed protocols and methodologies provided in this application note offer a comprehensive guide for researchers and scientists in the field of ADC development, from the initial synthesis and characterization to the final in vitro and in vivo evaluation. The successful implementation of these protocols will enable the generation of novel, potent, and stable ADCs with the potential to significantly impact cancer therapy.
References
Application Note: Characterization of S-acetyl-PEG4-amine using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the characterization of S-acetyl-PEG4-amine, a common linker used in the development of Proteolysis Targeting Chimeras (PROTACs), using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a heterobifunctional linker molecule widely employed in the field of drug development, particularly in the synthesis of PROTACs.[1] These molecules feature a polyethylene glycol (PEG) spacer, which enhances solubility and optimizes spatial orientation between the two ends of the PROTAC, and terminal functional groups—a primary amine and a protected thiol (S-acetyl)—for conjugation to target-binding and E3 ligase-binding moieties. Accurate characterization of this linker is critical to ensure the identity, purity, and stability of the final PROTAC conjugate.
Mass spectrometry is an essential analytical technique for the structural elucidation and purity assessment of such molecules.[2] This application note details a robust method for the characterization of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), providing confirmation of its molecular weight and insight into its fragmentation patterns.
Experimental Protocols
Sample Preparation
A stock solution of this compound is prepared and diluted to a working concentration suitable for LC-MS analysis.
-
Materials:
-
This compound (Molecular Formula: C₁₂H₂₅NO₅S, Molecular Weight: 295.40 g/mol )[3]
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
Microcentrifuge tubes
-
Autosampler vials
-
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water.
-
Vortex the stock solution until the compound is fully dissolved.
-
Perform a serial dilution to prepare a 1 µg/mL working solution using a solvent mixture of 95:5 water/acetonitrile with 0.1% formic acid.
-
Transfer the final working solution to an autosampler vial for LC-MS analysis.
-
Liquid Chromatography (LC) Method
Reverse-phase chromatography is used to separate the analyte from potential impurities before introduction into the mass spectrometer.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % Solvent B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
Mass Spectrometry (MS) Method
Electrospray ionization (ESI) in positive ion mode is utilized, as the primary amine group is readily protonated. Data is acquired in full scan mode to determine the accurate mass of the parent ion and its adducts, followed by tandem MS (MS/MS) to characterize its fragments.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Full Scan (MS1) Range: m/z 100 - 1000.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) is used to trigger fragmentation of the most intense ions from the full scan.
-
Precursor Ion: m/z 296.1526 ([M+H]⁺).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Collision Gas: Argon.
-
Data Presentation
The primary goal of the MS analysis is to confirm the molecular weight of this compound. The high-resolution mass data allows for the calculation of the elemental composition, confirming the identity of the compound.
Table 1: Theoretical m/z Values for this compound Ions
| Species | Molecular Formula | Theoretical m/z |
| Neutral Molecule [M] | C₁₂H₂₅NO₅S | 295.1426 |
| Protonated Ion [M+H]⁺ | C₁₂H₂₆NO₅S⁺ | 296.1504 |
| Sodium Adduct [M+Na]⁺ | C₁₂H₂₅NNaO₅S⁺ | 318.1324 |
| Potassium Adduct [M+K]⁺ | C₁₂H₂₅KNO₅S⁺ | 334.0063 |
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation of the PEG backbone typically involves cleavage of the C-O or C-C bonds, often resulting in a characteristic loss of ethylene glycol units (44.0262 Da).
Table 2: Predicted Fragment Ions from [M+H]⁺ of this compound
| Fragment Ion | Proposed Formula | Theoretical m/z | Description |
| Parent Ion | C₁₂H₂₆NO₅S⁺ | 296.1504 | Protonated this compound |
| Fragment 1 | C₁₀H₂₂NO₄S⁺ | 252.1219 | Loss of C₂H₄O (ethylene glycol unit) |
| Fragment 2 | C₈H₁₈NO₃S⁺ | 208.0957 | Loss of 2 x C₂H₄O |
| Fragment 3 | C₆H₁₄NO₂S⁺ | 164.0700 | Loss of 3 x C₂H₄O |
| Fragment 4 | C₄H₁₀NOS⁺ | 120.0432 | Loss of 4 x C₂H₄O |
| Fragment 5 | C₂H₆N⁺ | 44.0495 | Cleavage at amine terminus |
| Fragment 6 | C₄H₇O₂S⁺ | 119.0167 | Cleavage near thioester |
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the molecular fragmentation.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The described LC-HRMS method provides a reliable and accurate approach for the characterization of this compound. The combination of high-resolution full scan MS for molecular formula confirmation and tandem MS for structural elucidation allows for unambiguous identification and purity assessment. This protocol is crucial for quality control in the synthesis of PROTACs and other bioconjugates, ensuring the integrity of the linker before its incorporation into the final therapeutic agent.
References
S-acetyl-PEG4-amine: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed instructions and protocols for the proper storage, handling, and utilization of S-acetyl-PEG4-amine, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
This compound features a primary amine and a protected thiol group, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure offers enhanced solubility and biocompatibility to the conjugated molecules.[1] The amine group allows for straightforward conjugation to carboxyl-containing molecules, while the S-acetyl group provides a stable, protected thiol that can be deprotected under mild conditions for subsequent reaction with thiol-reactive groups, such as maleimides.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and reactivity.
Storage:
-
Upon receipt, store this compound and its derivatives desiccated at -20°C.[2][3]
-
For solutions in organic solvents such as DMSO or DMF, store at -20°C or -80°C for extended stability.[2] Stock solutions are generally stable for up to one month at -20°C or up to six months at -80°C when stored properly.[2]
Handling:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.
-
This compound is hygroscopic; minimize its exposure to air and moisture.
-
For preparing stock solutions, use dry (anhydrous) solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Always use clean, dedicated spatulas and glassware.
Quantitative Data Summary
The following tables provide key specifications for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅NO₅S | |
| Molecular Weight | 295.40 g/mol | |
| Purity | ≥98% | |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in water, DMSO, and DMF |
Table 2: Storage and Stability
| Condition | Duration | Reference |
| Solid (desiccated) | ||
| -20°C | >1 year | |
| In Solvent (-80°C) | 6 months | |
| In Solvent (-20°C) | 1 month |
Experimental Protocols
This section details the primary applications of this compound in bioconjugation. The overall workflow involves two main pathways depending on which terminus of the linker is utilized first.
Protocol 1: Amine-First Conjugation to a Carboxyl Group via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine of this compound to a carboxyl group on a target molecule (e.g., a protein) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Target molecule with a carboxyl group (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Equilibration: Allow EDC and NHS to equilibrate to room temperature before opening the vials.
-
Target Molecule Preparation: Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the dissolved target molecule. A typical starting point is a 2-5 mM final concentration of NHS and a 2 mM final concentration of EDC.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated target molecule solution. A 10 to 50-fold molar excess of the amine linker over the target molecule is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench the reaction.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the conjugated molecule.
Protocol 2: Thiol-First Pathway - Deprotection and Maleimide Conjugation
This two-step protocol first deprotects the S-acetyl group to generate a free thiol, which is then immediately reacted with a maleimide-functionalized molecule.
Part A: S-acetyl Group Deprotection
Materials:
-
This compound or the molecule conjugated in Protocol 1
-
Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Degassed buffers
-
Desalting column
Procedure:
-
Preparation: Dissolve the S-acetylated compound in a suitable buffer (e.g., PBS).
-
Deacetylation:
-
Add the Deacetylation Buffer to the dissolved compound. A common ratio is 1 part Deacetylation Buffer to 10 parts of the compound solution.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Immediately purify the resulting free thiol-containing molecule using a desalting column equilibrated with a degassed, amine-free buffer (e.g., PBS with 10 mM EDTA) to remove hydroxylamine and prevent disulfide bond formation. The purified thiol-containing molecule should be used promptly in the next step.
Part B: Thiol-Maleimide Conjugation
Materials:
-
Freshly prepared thiol-containing molecule from Part A
-
Maleimide-functionalized molecule
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 5-10 mM EDTA
-
Quenching solution (optional): Cysteine or 2-mercaptoethanol
Procedure:
-
Molecule Preparation: Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.
-
Conjugation:
-
Add the maleimide solution to the freshly purified thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide-containing molecule is typically used.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added to react with any excess maleimide.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove unreacted starting materials.
References
Troubleshooting & Optimization
Troubleshooting low yield in S-acetyl-PEG4-amine reactions
Welcome to the technical support center for S-acetyl-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two key functional groups: a primary amine (-NH2) and an S-acetyl protected thiol (-S-C(O)CH3). The PEG4 (tetraethylene glycol) spacer enhances its solubility and biocompatibility. Its primary application is in bioconjugation, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a protein-targeting ligand to an E3 ligase-binding ligand.[1][2][3][4][5]
Q2: What are the key reaction steps when using this compound?
There are typically two main reaction steps:
-
Amide Bond Formation: The primary amine of this compound is reacted with a carboxylic acid on a target molecule to form a stable amide bond. This is a common step in constructing PROTACs.
-
S-acetyl Group Deprotection: The acetyl group is removed to expose a free thiol (-SH) group. This thiol can then be used for subsequent conjugation, for example, through a maleimide-thiol reaction.
Q3: What are the storage and handling recommendations for this compound?
While specific supplier recommendations should always be followed, similar PEG reagents are typically stored at -20°C and protected from moisture. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide: Low Yield in this compound Reactions
Low yields can occur during either the amide bond formation or the S-acetyl deprotection step. Below are troubleshooting guides for each of these key reactions.
Part 1: Troubleshooting Low Yield in Amide Bond Formation
Amide bond formation between the amine of this compound and a carboxylic acid is a critical step. Low yields are often due to incomplete reaction or side reactions.
Common Issues and Solutions
| Potential Cause | Recommended Action | Explanation |
| Inefficient Carboxylic Acid Activation | - Ensure you are using an appropriate coupling reagent (e.g., HATU, HBTU, EDC/HOBt).- Use fresh, high-purity coupling reagents. Older reagents can degrade, leading to poor activation.- Optimize the stoichiometry of the coupling reagents. A slight excess may be required. | The carboxylic acid must be converted into a more reactive species (like an active ester) to efficiently react with the amine. Inefficient activation is a common reason for low yields in amide coupling. |
| Low Nucleophilicity of the Amine | - Ensure the reaction pH is appropriate. For many coupling reactions, a pH of 7-9 is optimal. - Use a non-nucleophilic base (e.g., DIPEA, triethylamine) to deprotonate the amine, increasing its nucleophilicity. | The amine's lone pair of electrons must be available to attack the activated carboxylic acid. In acidic conditions, the amine can be protonated, rendering it non-nucleophilic. |
| Steric Hindrance | - If either the carboxylic acid or the amine is sterically hindered, consider using a more potent coupling reagent like HATU.- Increase the reaction time and/or temperature to overcome the steric barrier. | Bulky groups near the reacting centers can physically block the approach of the reactants, slowing down or preventing the reaction. |
| Side Reactions | - If using carbodiimide reagents (like EDC), the addition of HOBt or HOAt can suppress side reactions and reduce racemization. - Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. | Side reactions, such as the formation of N-acylurea byproduct with EDC, compete with the desired amide bond formation, thus reducing the yield. |
| Improper Work-up or Purification | - Ensure the pH is adjusted correctly during aqueous work-up to ensure your product is in the organic layer.- Use appropriate chromatography techniques to separate the product from unreacted starting materials and byproducts. | The desired product may be lost during extraction or purification if the procedures are not optimized for your specific molecule. |
Troubleshooting Workflow for Low Yield in Amide Bond Formation
Caption: Troubleshooting workflow for low amide coupling yield.
Quantitative Data for Amide Coupling Reagents
The choice of coupling reagent can significantly impact the yield of the amide bond formation. Below is a comparison of common coupling reagents used for PEG-amide conjugation.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.
Part 2: Troubleshooting Low Yield in S-acetyl Deprotection
The removal of the S-acetyl group to yield a free thiol is the second key step. Low yields in this step are often due to incomplete deprotection or oxidation of the resulting thiol.
Common Issues and Solutions
| Potential Cause | Recommended Action | Explanation |
| Incomplete Deprotection | - Increase the amount of deprotecting agent (e.g., hydroxylamine, sodium hydroxide, or a thiol-based reagent).- Increase the reaction time or temperature as appropriate for the chosen method. | The thioester bond needs to be completely cleaved to generate the free thiol. Incomplete reaction will result in a mixture of starting material and product. |
| Oxidation to Disulfide | - Perform the reaction and work-up under an inert atmosphere (nitrogen or argon).- Use de-oxygenated solvents.- Keep the pH of the reaction mixture low if possible, as thiolates (formed at higher pH) are more susceptible to oxidation. | The newly formed free thiol is highly susceptible to oxidation, which leads to the formation of a disulfide (R-S-S-R) byproduct. This is a very common cause of reduced yield of the desired monomeric thiol. |
| Harsh Reaction Conditions | - If your substrate is sensitive, use milder deprotection methods such as transthioesterification with thioglycolic acid or cysteamine at neutral or slightly basic pH. | Strong bases (like NaOH) or acids can cause degradation of sensitive molecules, leading to lower yields of the desired product. |
| Incorrect pH | - Ensure the pH of the reaction medium is optimal for your chosen deprotection method. For thiol-based deprotection, a pH of around 8 is often effective. | The efficiency of many deprotection reactions is highly pH-dependent. The incorrect pH can lead to a sluggish or incomplete reaction. |
Troubleshooting Workflow for Low Yield in S-acetyl Deprotection
Caption: Troubleshooting workflow for low S-acetyl deprotection yield.
Quantitative Data for S-acetyl Deprotection Methods
Different deprotection reagents and conditions can lead to varying yields. The table below summarizes quantitative data for various methods.
| Reagent/Method | Reaction Conditions | Time | Yield (%) | Reference |
| NaOH | NaOH in EtOH/H₂O, reflux | 2 h | 50-75% | |
| HCl | HCl in EtOH/H₂O, reflux | Varies | 50-75% | |
| Hydroxylamine | NH₂OH·HCl, TEA in MeOH | Varies | <15% - 33% | |
| Thioglycolic Acid (TGA) in solution | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80% | |
| Polymer-supported TGA | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93% | |
| Cysteamine or L-cysteine | Aqueous buffer pH 8, rt | 30 min | up to 84% |
Note: Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol is suitable for coupling this compound to a carboxylic acid, especially when one of the coupling partners is sterically hindered.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: S-acetyl Deprotection using Cysteamine
This protocol uses a mild, transthioesterification approach suitable for sensitive substrates.
Materials:
-
This compound conjugate
-
Cysteamine
-
Methanol (MeOH)
-
1M Phosphate buffer (PB), pH 8 (degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Dissolve the S-acetylated compound (1.0 eq) in a mixture of MeOH and degassed PB (pH 8). A common ratio is 1:9 (v/v) MeOH:PB.
-
Add cysteamine (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 30 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol.
-
Further purification can be performed by chromatography if necessary.
Signaling Pathways and Workflows
Reaction Scheme for this compound in PROTAC Synthesis
References
Optimizing pH for S-acetyl-PEG4-amine conjugation efficiency
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers optimize the conjugation efficiency of S-acetyl-PEG4-amine. The pH of the reaction buffer is a critical parameter that dictates the success and specificity of the conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and which can I target for conjugation?
This compound has two functional groups available for conjugation, but they are used in different ways:
-
Primary Amine (-NH₂): This group is readily available for direct conjugation with amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters.
-
Protected Thiol (-S-C(O)CH₃): The thiol group is protected by an acetyl group. To make it reactive, this S-acetyl group must first be removed through a deacetylation step to expose the free sulfhydryl/thiol (-SH) group. This free thiol can then be conjugated to thiol-reactive groups, such as maleimides.
Q2: What is the optimal pH for conjugating a molecule (e.g., an NHS ester) to the amine group of this compound?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for the highest efficiency.[1][2][3][4] At a lower pH, the amine group is protonated (-NH₃⁺) and not sufficiently nucleophilic to react.[3] Conversely, at a pH above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the overall yield of the desired conjugate.
Q3: How do I deprotect the S-acetyl group to expose the thiol, and what is the optimal pH?
The S-acetyl group can be removed by treating the molecule with hydroxylamine at a neutral to slightly basic pH. The recommended condition is a deacetylation solution containing hydroxylamine at a pH of 7.2-7.5. This process typically takes about 2 hours at room temperature.
Q4: After deacetylation, what is the optimal pH for conjugating the newly exposed thiol group to a maleimide?
The reaction between a thiol and a maleimide is highly efficient and selective within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. It is critical to stay within this range, as maleimides can begin to react competitively with primary amines at a pH above 7.5, reducing the specificity of the conjugation.
Data Summary Tables
Table 1: pH Optimization for Amine-Reactive Conjugation (NHS Ester Chemistry)
| Parameter | Recommended Range | Notes |
| Optimal Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Acceptable Reaction pH | 7.2 - 9.0 | Efficiency decreases outside the optimal range. |
| Low pH Effect (<7.2) | Poor Efficiency | Amine group is protonated and non-reactive. |
| High pH Effect (>9.0) | Low Yield | Rapid hydrolysis of the NHS ester outcompetes the conjugation reaction. |
Table 2: pH Optimization for Thiol-Reactive Conjugation (Maleimide Chemistry)
| Parameter | Recommended Range | Notes |
| Optimal Reaction pH | 6.5 - 7.5 | Ensures high selectivity for thiol groups over amine groups. |
| Deacetylation pH | 7.2 - 7.5 | For the preceding hydroxylamine-mediated deprotection step. |
| High pH Effect (>7.5) | Loss of Selectivity | Maleimide begins to react with primary amines (e.g., lysine residues). |
| Low pH Effect (<6.5) | Slower Reaction Rate | The reaction rate will decrease, potentially requiring longer incubation times. |
Table 3: Recommended Buffers for Conjugation Reactions
| Conjugation Chemistry | Compatible Buffers | Incompatible Buffers |
| Amine-Reactive (NHS Ester) | Phosphate (PBS), Bicarbonate/Carbonate, Borate, HEPES. | Buffers containing primary amines (e.g., Tris, Glycine) as they compete in the reaction. |
| Thiol-Reactive (Maleimide) | Phosphate (PBS), Tris, HEPES. Buffers should be degassed and free of thiols. | Buffers containing thiol-based reducing agents (e.g., DTT, 2-mercaptoethanol). |
Experimental Workflow & Logic
The selection of the correct experimental workflow and pH depends entirely on which functional group of the this compound you intend to use.
Caption: Logical workflow for this compound conjugation.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
If you are experiencing poor results, use this guide to troubleshoot the most common issues, many of which are related to reaction pH and buffer composition.
Caption: Troubleshooting flowchart for low conjugation yield.
Detailed Experimental Protocols
Protocol 1: Conjugation to the Amine Group using an NHS Ester
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3.
-
Dissolve Target Molecule: Dissolve your molecule containing the primary amine (e.g., protein) in the pH 8.3 buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the S-acetyl-PEG4-NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. Vortex gently to mix.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess reagent and byproducts by dialysis or gel filtration (desalting column).
Protocol 2: Two-Step Conjugation via the Thiol Group (Deacetylation + Maleimide Reaction)
Step A: Deacetylation
-
Prepare Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine and 25 mM EDTA in a suitable buffer like PBS, adjusted to pH 7.2-7.5.
-
Dissolve Molecule: Dissolve your this compound modified molecule in a buffer at pH 7.2-7.5.
-
Deacetylation Reaction: Add the deacetylation solution to your molecule solution (a 1:10 v/v ratio is a good starting point). Incubate for 2 hours at room temperature.
-
Purification: Immediately purify the now thiol-containing molecule using a desalting column to remove hydroxylamine. Elute into a degassed buffer (e.g., PBS with 10mM EDTA) at pH 7.0 to prevent disulfide bond formation.
Step B: Maleimide Conjugation
-
Buffer Preparation: Ensure your purified, thiol-activated molecule is in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES).
-
Prepare Maleimide Solution: Dissolve the maleimide-containing molecule in DMSO or DMF.
-
Reaction: Add a 10-20 fold molar excess of the maleimide solution to your thiol-containing molecule.
-
Incubation: Protect from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using an appropriate method such as gel filtration or dialysis to remove unreacted reagents.
References
Technical Support Center: Purification of S-acetyl-PEG4-amine Protein Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for protein conjugates synthesized using S-acetyl-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound protein conjugates?
A1: The primary challenges arise from the heterogeneity of the reaction mixture, which typically contains the desired conjugate, unreacted protein, excess this compound, and potentially hydrolyzed PEG reagent.[] The small size of the PEG4 linker can make separation from the unreacted protein more difficult compared to larger PEG chains.[2] Additionally, if the S-acetyl group is prematurely deacetylated, it can lead to disulfide-linked protein dimers, further complicating the purification process.
Q2: Which purification techniques are most suitable for this compound protein conjugates?
A2: Several chromatographic techniques are effective. The choice depends on the specific properties of the protein and the desired purity. The most common methods include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight this compound and buffer components.[]
-
Ion Exchange Chromatography (IEX): Can separate the conjugate from the native protein based on differences in surface charge.[][3] PEGylation can shield charges on the protein surface, altering its interaction with the IEX resin.
-
Reversed-Phase Chromatography (RPC): Useful for analytical separations and can separate positional isomers, though it may be denaturing for some proteins.
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step, but its effectiveness depends on the relative hydrophobicity of the protein and the conjugate.
Non-chromatographic methods like dialysis and ultrafiltration/diafiltration are also useful, particularly for removing excess small molecule reagents.
Q3: How can I remove the unreacted this compound from my reaction mixture?
A3: Due to its low molecular weight (approximately 295.40 g/mol ), unreacted this compound can be efficiently removed using either Size Exclusion Chromatography (desalting column) or membrane-based methods like dialysis or diafiltration with a low molecular weight cutoff (MWCO) membrane (e.g., 3-10 kDa).
Q4: Is it necessary to remove the S-acetyl protecting group before or after purification?
A4: The S-acetyl group is a stable protecting group for the sulfhydryl moiety. It is typically removed after the initial purification of the conjugate from excess PEGylation reagent and unreacted protein. Deacetylation is achieved by treatment with hydroxylamine. Performing the deacetylation after purification prevents potential disulfide bond formation between the newly exposed thiols on different conjugate molecules during the purification process.
Q5: What analytical techniques can be used to assess the purity of the conjugate?
A5: A combination of techniques is recommended:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the native protein.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the amount of aggregate, conjugate, and unreacted protein.
-
Mass Spectrometry (MS): To confirm the identity and mass of the conjugate and determine the degree of PEGylation.
-
UV-Vis Spectroscopy: To determine protein concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the conjugate after purification | - Non-specific binding to the chromatography resin or membrane.- Precipitation of the conjugate on the column.- Inappropriate MWCO for dialysis/ultrafiltration membrane. | - Adjust buffer ionic strength or pH.- Add solubilizing agents to the buffer.- Ensure the MWCO is well below the molecular weight of your protein conjugate. |
| Incomplete separation of conjugate and unreacted protein | - Insufficient resolution of the chromatography column.- Similar charge or size properties between the native protein and the mono-PEGylated conjugate. | - Optimize the gradient for IEX or RPC.- Use a longer SEC column or one with a more appropriate separation range.- Consider a different purification technique (e.g., if SEC fails, try IEX). |
| Presence of high molecular weight species (aggregates) | - Disulfide bond formation after premature deacetylation.- Protein instability under reaction or purification conditions. | - Ensure the S-acetyl group is intact during purification.- Add a reducing agent like DTT or TCEP to the sample if disulfide bonds are suspected (post-purification).- Optimize buffer conditions (pH, additives) to maintain protein stability. |
| Unreacted this compound still present after purification | - Inefficient removal by the chosen method. | - For SEC, ensure the sample volume is appropriate for the column size (typically <5% of column volume for high resolution).- For dialysis, increase the dialysis time and the number of buffer changes. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound and for buffer exchange.
Materials:
-
SEC column (e.g., Sephadex G-25 or similar)
-
Chromatography system (e.g., FPLC or HPLC)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Reaction mixture containing the this compound protein conjugate
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of purification buffer at a flow rate recommended by the manufacturer.
-
Sample Loading: Load the reaction mixture onto the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the purification buffer at the same flow rate used for equilibration.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The protein conjugate will elute in the initial, higher molecular weight fractions, while the unreacted this compound will elute later.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify those containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is designed to separate the protein conjugate from the unreacted native protein.
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)
-
Chromatography system
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris, pH 8.0 for anion exchange)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for anion exchange)
-
Sample prepared in Binding Buffer
Procedure:
-
Sample Preparation: Ensure the reaction mixture is in or has been buffer-exchanged into the Binding Buffer.
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until a stable baseline is achieved.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound material.
-
Elution: Apply a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes) to elute the bound proteins. The PEGylated conjugate, having a shielded surface charge, is expected to elute at a different salt concentration than the native protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis and Pooling: Analyze the fractions by SDS-PAGE and/or other analytical methods to identify and pool the fractions containing the purified conjugate.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound protein conjugates.
References
Challenges in S-acetyl-PEG4-amine deprotection and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the deprotection of S-acetyl-PEG4-amine to yield the free thiol-PEG4-amine.
Troubleshooting Guide
This guide addresses common issues observed during the deprotection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Deprotection | Incomplete reaction | - Ensure the deprotection reagent is fresh and used in sufficient molar excess.- Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS. |
| Incorrect pH | - For base-catalyzed hydrolysis, ensure the pH is sufficiently high (typically pH 8-9).- For hydroxylamine deprotection, maintain the recommended pH for the reaction. | |
| Low Yield of Thiol Product | Oxidation of the free thiol | - Perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents and buffers.[1] |
| Adsorption to labware | - Silanize glassware to minimize surface adsorption of the thiol product. | |
| Inefficient purification | - Use a desalting column for rapid removal of excess reagents and byproducts.[2] | |
| Presence of Disulfide Byproduct | Oxidation of the thiol | - Add a reducing agent like TCEP to the purification buffer.- Work at a slightly acidic pH during purification if the molecule is stable. |
| Trace metal catalysis | - Add a chelating agent such as EDTA to the reaction mixture or buffers. | |
| Inconsistent Results | Reagent quality | - Use high-purity this compound and deprotection reagents.- Store reagents under the recommended conditions to prevent degradation. |
| Water content | - For reactions sensitive to water, use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
A1: The most common methods for deprotecting this compound involve basic hydrolysis, nucleophilic cleavage with hydroxylamine, or reduction with reagents like Tris(2-carboxyethyl)phosphine (TCEP). The choice of method depends on the stability of the rest of the molecule to the reaction conditions.
Q2: My deprotected thiol-PEG4-amine is rapidly oxidizing to the disulfide. How can I prevent this?
A2: Thiol oxidation is a common challenge. To minimize disulfide formation, it is crucial to work under an inert atmosphere (nitrogen or argon) and use deoxygenated buffers and solvents.[1] Adding a chelating agent like EDTA can also help by sequestering metal ions that can catalyze oxidation. For subsequent conjugation reactions, it is often best to use the freshly deprotected thiol immediately.
Q3: Can I monitor the progress of the deprotection reaction?
A3: Yes, the reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the conversion of the this compound to the free thiol.
Q4: What is a suitable method for purifying the deprotected thiol-PEG4-amine?
A4: Gel filtration using a desalting column is a highly effective method for purifying the deprotected product.[2] This technique allows for the rapid removal of excess deprotection reagents, salts, and other small molecule byproducts, while minimizing the time the reactive thiol is exposed to potentially oxidizing conditions.
Q5: How can I quantify the amount of free thiol after deprotection?
A5: The concentration of free sulfhydryl groups can be determined using Ellman's Reagent (DTNB). This reagent reacts with free thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.
Quantitative Data
The following table summarizes typical reaction conditions for the deprotection of S-acetylated PEG linkers. Please note that optimal conditions may vary depending on the specific substrate and experimental setup.
| Deprotection Reagent | Substrate | Molar Excess of Reagent | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| Hydroxylamine | SAT(PEG)4-modified protein | 10-fold | PBS (pH 7.2-8.0) | Room Temp. | 2 hours | >85% | [2] |
| TCEP | Thiol-PEG4-amide | Not specified | Not specified | Not specified | Not specified | >95% | |
| Sodium Hydroxide | S-(10-undecenyl) thioacetate | ~2-fold | Ethanol/Water | Reflux | 2 hours | ~95% |
Experimental Protocols
Protocol 1: Deprotection of this compound using Hydroxylamine
This protocol is adapted from a method for a similar S-acetylated PEG compound.
Materials:
-
This compound
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS (pH 7.2)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 10 mM EDTA
-
Desalting column
Procedure:
-
Dissolve the this compound in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Add the Deacetylation Solution to the this compound solution. A 10-fold molar excess of hydroxylamine is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Purify the deprotected thiol-PEG4-amine using a desalting column equilibrated with the Conjugation Buffer.
-
The collected fractions containing the free thiol product should be used immediately for downstream applications to prevent re-oxidation.
Visualizations
References
Optimizing molar ratio for S-acetyl-PEG4-amine labeling
This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the molar ratio for S-acetyl-PEG4-amine labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a crosslinking reagent used to introduce a protected sulfhydryl (-SH) group onto a molecule, typically a protein or peptide, by reacting with its primary amines (e.g., the N-terminus or the side chain of lysine residues).[1][2] The key features are:
-
NHS Ester: An N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines to form a stable amide bond.[3][4][5]
-
PEG4 Spacer: A tetraethylene glycol spacer that increases the reagent's water solubility and can reduce aggregation of the labeled protein.
-
Protected Sulfhydryl: The sulfhydryl group is protected by an acetyl group. This allows for the storage of the modified molecule. The protected group can be easily removed later using hydroxylamine to expose the reactive thiol for subsequent conjugation reactions.
Q2: What is the optimal pH for reacting this compound with a protein?
The reaction of an NHS ester with a primary amine is most efficient in a slightly alkaline buffer, typically with a pH between 7.2 and 8.5. A common choice is a phosphate, carbonate-bicarbonate, HEPES, or borate buffer. At lower pH values, the primary amines are protonated and less available for reaction, while at a pH higher than optimal, the hydrolysis of the NHS ester accelerates, reducing the amount of reagent available to label the protein.
Q3: Which buffers should I avoid in my labeling reaction?
You must avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester. Common interfering buffers and additives include Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonium salts. If your protein is in such a buffer, it must be exchanged into an amine-free buffer like PBS (Phosphate-Buffered Saline) via dialysis or gel filtration before starting the labeling reaction.
Q4: How do I prepare and store the this compound reagent?
This compound, like other NHS esters, is sensitive to moisture. It should be stored desiccated at -20°C. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation. For the reaction, the reagent should be dissolved in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to create a stock solution immediately before use. Stock solutions are not stable and should be freshly prepared for each experiment.
Q5: What is the "Degree of Labeling" (DOL) and how do I determine it?
The Degree of Labeling (DOL), also known as the molar incorporation ratio, represents the average number of label molecules covalently bound to each protein molecule. It is crucial for ensuring experimental consistency. Over-labeling can lead to protein precipitation, loss of biological activity, or fluorescence quenching (if a fluorescent tag is used later), while under-labeling results in a weak signal. The DOL is typically determined using spectrophotometry after removing all unbound labels.
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency (Low DOL)
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer pH is between 7.2 and 8.5. The optimal pH for NHS ester reactions is slightly basic to ensure primary amines are deprotonated and nucleophilic. |
| Presence of Competing Amines | Verify that the protein solution is free of amine-containing buffers (e.g., Tris, glycine) or other nucleophiles. Purify the protein using dialysis or a desalting column into an amine-free buffer like PBS before labeling. |
| Inactive Reagent | NHS esters are moisture-sensitive and can hydrolyze if not stored and handled properly. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before each use. |
| Low Protein Concentration | The labeling reaction kinetics are concentration-dependent. Use a protein concentration of at least 2 mg/mL; concentrations between 5-20 mg/mL are often recommended for optimal efficiency. |
| Insufficient Molar Ratio | The molar ratio of the labeling reagent to the protein may be too low. Increase the molar excess of this compound. It is recommended to test a range of ratios to find the optimum for your specific protein. |
Problem 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| Over-labeling | Attaching too many PEG labels can alter the protein's net charge and solubility, leading to precipitation. Reduce the molar ratio of the this compound reagent to the protein in the reaction. |
| High Concentration of Organic Solvent | The DMSO or DMF used to dissolve the labeling reagent can cause protein precipitation if its final concentration in the reaction mixture is too high. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume. |
| Protein Instability | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Perform the labeling reaction at a lower temperature (e.g., 4°C for a longer duration) and ensure the buffer composition is optimal for your protein's stability. |
Problem 3: Loss of Protein Biological Activity
| Potential Cause | Recommended Solution |
| Modification of Critical Residues | The NHS ester reacts with lysine residues, which may be located within or near the protein's active site or binding interface. Modifying these critical amines can inactivate the protein. |
| Over-labeling | Excessive modification of the protein surface can lead to conformational changes or steric hindrance, resulting in a loss of activity. |
| Solution | To mitigate this, reduce the molar ratio of the labeling reagent to favor less extensive labeling. If the problem persists, it may indicate that the primary amines are critical for function, and an alternative labeling strategy targeting different functional groups (e.g., sulfhydryls) may be necessary. |
Data Presentation: Reaction Parameters
The optimal conditions for labeling are protein-dependent and should be determined empirically. The table below provides recommended starting points.
| Parameter | Recommended Range / Condition | Notes |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | Start with a few trial ratios (e.g., 10:1, 20:1, 40:1) to find the optimal balance between labeling efficiency and protein integrity. |
| Protein Concentration | 2 - 20 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Reaction Buffer | PBS, Borate, or Bicarbonate | Must be free of primary amines. |
| Reaction pH | 7.2 - 8.5 | A pH of ~8.3 is often cited as optimal for balancing amine reactivity and NHS ester stability. |
| Reaction Temperature | Room Temperature (18-25°C) or 4°C | Lower temperatures may require longer incubation times but can be beneficial for sensitive proteins. |
| Reaction Time | 30 min - 2 hours | The reaction is typically rapid at room temperature. For reactions at 4°C, extend the time to 2 hours or longer. |
| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | Add an amine-containing buffer to quench any unreacted NHS ester and stop the reaction. |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol provides a general guideline for modifying a protein with this compound.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL. If necessary, perform dialysis or use a desalting column to exchange the buffer.
-
Prepare Reagent Stock: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mM.
-
Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (e.g., 20-fold) for your amount of protein.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting column (gel filtration) or dialysis. The modified protein is now ready for storage or for the deacetylation step.
Protocol 2: Deacetylation to Generate a Free Sulfhydryl
-
Prepare Deacetylation Solution: Prepare a solution of 0.5 M hydroxylamine and 25 mM EDTA in your chosen buffer (e.g., PBS) and adjust the pH to 7.2-7.5.
-
Deacetylation Reaction: Add the deacetylation solution to your purified S-acetyl-PEG4-labeled protein. A common ratio is 1 part deacetylation solution to 10 parts protein solution (e.g., 100 µL for every 1 mL of protein).
-
Incubation: Incubate the mixture for 2 hours at room temperature.
-
Final Purification: Immediately purify the now sulfhydryl-modified protein from the hydroxylamine and other small molecules using a desalting column. Equilibrate the column with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation. The protein with the newly exposed thiol group is now ready for subsequent conjugation steps.
Visualizations
Caption: Workflow for protein modification with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: Monitoring S-acetyl-PEG4-amine Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction kinetics of S-acetyl-PEG4-amine. This bifunctional linker is valuable in bioconjugation, particularly for its role in creating precisely defined molecular architectures.[1] This guide offers detailed troubleshooting advice and frequently asked questions to ensure the successful execution and monitoring of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the monitoring of this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| No or Low Deprotection of S-acetyl Group | 1. Inefficient deprotection reagent. 2. Incorrect pH for deprotection. 3. Insufficient incubation time or temperature. | 1. Use fresh hydroxylamine solution. 2. Ensure the deprotection buffer is at the recommended pH (typically 7.2-7.5 for hydroxylamine). 3. Increase incubation time or temperature as per the protocol, but avoid excessive heat which could degrade the sample. |
| Incomplete Amine Conjugation | 1. Hydrolysis of the reactive group on the substrate (e.g., NHS ester). 2. Incorrect pH for the amine reaction. 3. Steric hindrance. 4. Competing reactions from primary amine-containing buffers (e.g., Tris). | 1. Use freshly prepared activated substrate and perform the reaction promptly. 2. Maintain the pH in the optimal range for the specific reaction (e.g., pH 7-9 for NHS esters).[2] 3. Consider a longer PEG linker to reduce steric hindrance. 4. Use amine-free buffers such as phosphate-buffered saline (PBS).[3] |
| Formation of Disulfide Bonds | Oxidation of the deprotected thiol group. | 1. Perform the deprotection and subsequent conjugation under an inert atmosphere (e.g., nitrogen or argon). 2. Include a chelating agent like EDTA in the deprotection buffer to minimize metal-catalyzed oxidation.[3] |
| Multiple or Unexpected Peaks in HPLC/MS | 1. Side reactions. 2. Presence of impurities in the starting material. 3. Aggregation of the protein or conjugate.[4] | 1. Optimize reaction conditions (pH, temperature, stoichiometry) to minimize side reactions. 2. Characterize the purity of this compound and the substrate before starting the reaction. 3. Use size-exclusion chromatography (SEC) to analyze and purify the conjugate to remove aggregates. |
| Difficulty in Separating Reactants and Products by HPLC | Inadequate HPLC method. | 1. Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks. 2. Experiment with different column stationary phases (e.g., C18, C8) and mobile phase modifiers. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical this compound reaction?
The first step is the deprotection of the S-acetyl group to expose the free thiol. This is commonly achieved by treating the molecule with a deacetylation agent like hydroxylamine.
Q2: What are the optimal pH conditions for the deprotection and subsequent conjugation steps?
For the deprotection of the S-acetyl group using hydroxylamine, a pH of 7.2-7.5 is recommended. The subsequent amine conjugation reaction's optimal pH depends on the reactive group of the substrate. For instance, reactions with N-hydroxysuccinimide (NHS) esters are typically performed at a pH of 7-9.
Q3: How can I monitor the progress of the deprotection reaction?
The deprotection can be monitored by analytical techniques such as HPLC, where the appearance of the deprotected product and disappearance of the starting material can be tracked over time. Mass spectrometry can also be used to confirm the mass change corresponding to the removal of the acetyl group.
Q4: What analytical methods are best suited for monitoring the overall reaction kinetics?
A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the starting materials, intermediates, and final product, allowing for quantification of each species over time.
-
Mass Spectrometry (MS): Provides confirmation of the identity of the different species in the reaction mixture by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time reaction monitoring, providing structural information about the reactants and products.
Q5: What are common side reactions to be aware of?
The primary side reactions include the oxidation of the free thiol to form disulfide bonds and the hydrolysis of the reactive group on the substrate (e.g., NHS ester). Using amine-containing buffers like Tris can also lead to competing reactions with the amine-reactive substrate.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the acetyl protecting group to generate the free thiol.
Materials:
-
This compound
-
Deprotection Buffer: 0.5M Hydroxylamine, 25mM EDTA in PBS, pH 7.2-7.5
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound in the deprotection buffer to a desired concentration.
-
Incubate the reaction mixture at room temperature for 2 hours. To minimize oxidation, it is recommended to perform this step under an inert atmosphere.
-
The deprotected HS-PEG4-amine is now ready for the subsequent conjugation step. It is advisable to use it immediately to prevent disulfide bond formation.
Protocol 2: Monitoring Reaction Kinetics using HPLC
This protocol provides a general workflow for monitoring the conjugation reaction using reverse-phase HPLC.
Materials:
-
Deprotected HS-PEG4-amine
-
Substrate with an amine-reactive group (e.g., an NHS ester)
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS)
-
Quenching Solution (e.g., 1M Tris-HCl, pH 8.0)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Initiate the conjugation reaction by adding the amine-reactive substrate to the freshly deprotected HS-PEG4-amine solution in the reaction buffer.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding the quenching solution.
-
Inject the quenched sample into the HPLC system.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide bond and 280 nm if the substrate has aromatic residues).
-
Quantify the peak areas of the starting materials, intermediate (if any), and the final product at each time point to determine the reaction kinetics.
Visualizations
Caption: Reaction pathway of this compound conjugation.
Caption: Experimental workflow for monitoring reaction kinetics.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: S-acetyl-PEG4-amine in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of S-acetyl-PEG4-amine with other common PROTAC linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.
The Central Role of the PROTAC Linker
The linker in a PROTAC molecule is far from a passive spacer. Its length, composition, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, lead to unfavorable conformations, or result in instability, ultimately compromising degradation efficiency.[3]
Comparison of PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, with polyethylene glycol (PEG) and alkyl chains being the most common flexible linkers.[2][4]
This compound is a readily available, PEG-based linker building block used in the synthesis of PROTACs. Its key features stem from its polyethylene glycol composition.
Key Advantages of PEG Linkers like this compound:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats in PEG linkers significantly improves the aqueous solubility of PROTACs, which often suffer from poor solubility due to their high molecular weight and lipophilicity.
-
Improved Cell Permeability: By increasing the polarity of the molecule, PEG linkers can enhance cell permeability, a critical factor for intracellular drug efficacy.
-
Flexibility: The conformational flexibility of PEG chains allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.
-
Synthetic Tractability: PEG linkers are synthetically accessible and can be easily modified to achieve desired lengths.
Comparison with Other Linker Types:
| Linker Type | Composition | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Repeating ethylene glycol units | Hydrophilic, flexible | Improved solubility and cell permeability, synthetic accessibility | Potential for reduced metabolic stability compared to alkyl chains |
| Alkyl Chains | Saturated hydrocarbon chains | Hydrophobic, flexible | High conformational flexibility, synthetically straightforward | Can negatively impact solubility, may be more prone to metabolism |
| Rigid Linkers | Cyclic structures (e.g., piperazine, piperidine), aromatic rings | Conformationally constrained | Can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to higher potency and selectivity, can enhance metabolic stability | Less conformational freedom, which can sometimes hinder ternary complex formation |
| Clickable Linkers | Often contain alkynes or azides for use in click chemistry | Versatile for synthesis | Allows for rapid and efficient synthesis of PROTAC libraries with diverse linkers | The resulting triazole ring can influence the overall properties of the PROTAC |
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize experimental data from various studies, comparing the performance of different linker types.
It is important to note that the data presented below is compiled from different studies and should be interpreted with caution, as the experimental conditions (e.g., target protein, E3 ligase, cell line) vary.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| dBET6 | PEG | - | 21 | >95 | Jurkat | CRBN | |
| PROTAC with Alkyl Linker | Alkyl | 9 | Concentration-dependent decrease | - | HEK293T | VHL/CRBN | |
| PROTAC with PEG Linker | PEG | 3 PEG units | Weak degradation | - | HEK293T | VHL/CRBN |
Table 2: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Degradation Activity (at 3 µM) | Cell Line | Reference |
| Parent PROTAC | Flexible (PEG-based) | Exhibited AR degradation | 22Rv1 | |
| Analogs | Rigid (Disubstituted phenyl) | No activity | 22Rv1 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, HEK293T) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, α-tubulin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cellular Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Procedure: A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter plate coated with a lipid mixture. After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured to determine the permeability coefficient (Papp).
2. Caco-2 Permeability Assay:
-
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
-
Procedure: Caco-2 cells are seeded on a permeable filter support. The PROTAC is added to the apical side, and after incubation, the concentration of the PROTAC on the basolateral side is measured to determine the apparent permeability coefficient (Papp).
Ternary Complex Formation Assays
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based immunoassay measures the formation of the ternary complex in solution.
-
Procedure: Donor and acceptor beads are coated with antibodies or tags that bind to the target protein and the E3 ligase. In the presence of a PROTAC that brings the two proteins together, the beads come into close proximity, resulting in a chemiluminescent signal.
2. Surface Plasmon Resonance (SPR):
-
Principle: This label-free technique measures the binding kinetics and affinity of the interactions in real-time.
-
Procedure: The E3 ligase is immobilized on a sensor chip. A solution containing the target protein and the PROTAC is flowed over the chip. The formation of the ternary complex on the sensor surface is detected as a change in the refractive index.
3. Isothermal Titration Calorimetry (ITC):
-
Principle: This technique measures the heat changes associated with the binding events to determine the thermodynamic parameters of ternary complex formation.
-
Procedure: A solution of the PROTAC and one of the proteins is titrated into a solution of the other protein. The heat released or absorbed during the binding event is measured to determine the binding affinity, stoichiometry, and enthalpy of the interaction.
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
A Head-to-Head Comparison: S-acetyl-PEG4-amine versus Traditional Amine-Reactive Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. The choice of linker chemistry is a critical decision that dictates the stability, homogeneity, and functionality of the final bioconjugate. This guide provides an in-depth, objective comparison between two distinct strategies for targeting primary amines: the indirect, two-step approach using S-acetyl-PEG4-amine to introduce a reactive thiol, and the direct, one-step approach using traditional amine-reactive linkers.
This comparison will delve into the fundamental chemistry, reaction protocols, and performance characteristics of each method, supported by experimental data and visual workflows to aid in the selection of the most appropriate strategy for your research needs.
At a Glance: Key Differences in Amine-Targeting Strategies
The fundamental difference lies in the conjugation strategy. Traditional amine-reactive linkers, such as N-hydroxysuccinimide (NHS) esters, directly form a stable amide bond with primary amines on a biomolecule. In contrast, this compound is a heterobifunctional linker that first introduces a protected thiol group onto a biomolecule via an amine-reactive NHS ester. This is followed by a deprotection step to reveal a free thiol, which is then available for conjugation with a thiol-reactive linker, such as a maleimide, to form a stable thioether bond.
| Feature | This compound Strategy | Direct Amine-Reactive Linker (e.g., NHS Ester) |
| Reaction Type | Two-step: 1) Thiolation of the first molecule, 2) Conjugation to a second molecule. | One-step: Direct reaction between the linker and the amine-containing molecule. |
| Resulting Linkage | Thioether bond (via a subsequent thiol-reactive linker). | Amide bond. |
| Key Advantage | Introduces a unique, reactive handle (thiol) for highly specific, orthogonal conjugation. | Simplicity, speed, and a long history of successful use in bioconjugation. |
| Considerations | Requires an additional deprotection step. The stability of the resulting thioether bond can be a concern under certain in vivo conditions. | Potential for lack of site-specificity due to the abundance of lysine residues on the surface of proteins, which can lead to a heterogeneous product. |
Performance Comparison: Efficiency, Stability, and Specificity
The choice between these two strategies often comes down to a trade-off between the simplicity of direct amine chemistry and the specificity offered by introducing a thiol handle.
| Performance Metric | This compound followed by Maleimide Linker | NHS Ester Linker |
| Reaction Efficiency | Thiolation step is generally efficient. The subsequent maleimide-thiol reaction is very rapid and highly efficient, often reaching completion in minutes to a few hours at room temperature.[1] | The reaction of NHS esters with amines is also efficient, but can be variable depending on reaction conditions and the substrate.[2] |
| Bond Stability | The resulting thioether bond is highly stable and resistant to hydrolysis.[2] However, it can undergo a retro-Michael reaction, especially in the presence of other thiols, which is a consideration for in vivo applications.[3][4] | Amide bonds are generally very stable under a wide range of conditions. |
| Specificity | The introduction of a thiol group allows for highly specific, site-directed conjugation with a thiol-reactive partner, especially if the protein has a limited number of accessible cysteines. | Can crosslink to any available primary amine (e.g., lysine residues on proteins), which may lead to a heterogeneous product. |
| Potential Side Reactions | Thiolation Step: Hydrolysis of the NHS ester. Conjugation Step: Hydrolysis of the maleimide group at higher pH, and reaction with other nucleophiles (less common). | Hydrolysis of the active NHS ester is a major competing reaction, reducing conjugation efficiency. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation.
Protocol 1: Two-Step Protein Conjugation using this compound and a Maleimide Linker
This protocol describes the introduction of a thiol group onto a protein (Protein A) using this compound, followed by conjugation to a second protein (Protein B) functionalized with a maleimide group.
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
S-acetyl-PEG4-NHS ester (e.g., SAT(PEG)4)
-
Deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)
-
Maleimide-functionalized Protein B
-
Desalting columns
Procedure:
-
Thiolation of Protein A:
-
Dissolve Protein A in conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of S-acetyl-PEG4-NHS ester in an organic solvent like DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the S-acetyl-PEG4-NHS ester stock solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted S-acetyl-PEG4-NHS ester using a desalting column, exchanging the buffer to PBS with 10 mM EDTA.
-
-
Deacetylation to Expose Thiol Groups:
-
Add the deacetylation solution to the thiolated Protein A solution.
-
Incubate for 2 hours at room temperature.
-
Purify the now thiol-containing Protein A using a desalting column, exchanging the buffer to a degassed buffer at pH 6.5-7.5 (e.g., PBS with 10 mM EDTA).
-
-
Conjugation to Maleimide-Protein B:
-
Immediately add the maleimide-functionalized Protein B to the thiol-containing Protein A. A 10-20 fold molar excess of the maleimide linker relative to the protein is often recommended as a starting point.
-
Incubate for 1-2 hours at room temperature.
-
The final conjugate can be purified by size exclusion chromatography to remove any unreacted proteins.
-
Protocol 2: One-Step Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
-
Prepare NHS Ester Stock Solution:
-
Allow the vial of the NHS ester to warm to room temperature.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column.
-
Visualizing the Chemistry and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to provide clear and concise representations of key concepts in bioconjugation.
Conjugation workflow using the this compound strategy.
Conjugation workflow using a direct amine-reactive linker.
Signaling Pathway Example: The Ubiquitin-Proteasome Pathway
Protein conjugation is a fundamental process in cell biology. The Ubiquitin-Proteasome Pathway, for instance, relies on the covalent attachment of ubiquitin proteins to target proteins, marking them for degradation. This intricate signaling cascade highlights the importance of specific protein-protein linkages in regulating cellular processes.
The Ubiquitin-Proteasome Pathway.
Experimental Workflow for Comparison
To quantitatively compare the efficiency of these two conjugation strategies, a researcher could employ the following experimental workflow, with analysis by SDS-PAGE.
Workflow for comparing conjugation efficiency.
Conclusion
The choice between the this compound strategy and direct amine-reactive linkers is contingent on the specific goals of the bioconjugation. For applications where simplicity, speed, and a robust, stable linkage are paramount, direct amine-reactive linkers like NHS esters are an excellent choice. However, when site-specificity is critical and the introduction of a unique, orthogonal reactive handle is desired, the two-step approach using this compound to introduce a thiol group provides a powerful and precise alternative. By understanding the nuances of each chemistry, researchers can design and execute more effective and reliable bioconjugation strategies for a wide array of applications in basic science, diagnostics, and therapeutics.
References
A Head-to-Head Comparison of S-acetyl-PEG4-amine Conjugate Activity for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). S-acetyl-PEG4-amine is a popular heterobifunctional linker that offers a balance of hydrophilicity and reactivity. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to validate conjugate activity.
Performance Comparison: this compound vs. Alternatives
The efficacy of a linker in bioconjugation is determined by several factors, including conjugation efficiency, the stability of the resulting conjugate, and its impact on the biological activity and physicochemical properties of the final product. Here, we compare this compound to its primary alternatives: non-PEGylated thiolating reagents (e.g., SATA) and PEGylated linkers with varying chain lengths.
| Feature | This compound | SATA (N-succinimidyl S-acetylthioacetate) | S-acetyl-PEGn-amine (n > 4) |
| Structure | Contains a 4-unit polyethylene glycol (PEG) spacer. | Lacks a PEG spacer. | Contains a PEG spacer with more than 4 ethylene glycol units. |
| Solubility | Hydrophilic, improves solubility of the conjugate.[1] | Hydrophobic, may decrease the solubility of the conjugate. | Increasingly hydrophilic with longer PEG chains.[2] |
| Conjugation Efficiency | High, facilitated by the amine-reactive group and good solubility. | High, but can be limited by the solubility of the reagent and the target molecule. | Generally high, though very long PEG chains might introduce steric hindrance. |
| Stability of Conjugate | The resulting amide and thioether bonds are highly stable. The PEG chain can also enhance the in vivo stability of the conjugate.[3][4] | Forms stable amide and thioether bonds. | The stability of the chemical linkages is similar, with longer PEG chains potentially offering greater protection from proteolysis.[5] |
| Impact on Activity | The PEG4 linker can improve the pharmacokinetic profile of the conjugate without significantly hindering biological activity. | The lack of a spacer may lead to steric hindrance and a greater impact on the biological activity of the conjugated molecule. | Longer PEG chains can sometimes lead to decreased biological activity due to increased steric hindrance. |
| Applications | Widely used in PROTACs and ADCs to improve solubility and pharmacokinetic properties. | Used for introducing thiol groups for conjugation, particularly when a short, rigid linker is desired. | Employed when a greater increase in solubility or a longer spacer arm is required to overcome steric hindrance. |
Experimental Validation of Conjugate Activity
To objectively assess the performance of this compound and its alternatives, a series of well-defined experiments are necessary. Below are detailed protocols for key validation assays.
Conjugation Efficiency Assessment
Objective: To quantify the efficiency of conjugation of this compound and its alternatives to a target protein.
Methodology:
-
Protein Preparation: Dissolve the target protein (e.g., an antibody) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare stock solutions of this compound, SATA, and other PEGylated linkers in an organic solvent such as DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.
-
Deprotection: To expose the thiol group, add a deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5) and incubate for 2 hours at room temperature.
-
Purification: Remove excess linker and byproducts using a desalting column or dialysis.
-
Analysis: Determine the degree of conjugation using techniques such as:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (LC-MS): To accurately measure the mass of the conjugate and determine the number of attached linkers.
-
Ellman's Reagent: To quantify the number of free thiol groups introduced.
-
Experimental Workflow for Conjugation Efficiency Assessment
Caption: Workflow for comparing the conjugation efficiency of different linkers.
Stability of the Conjugate
Objective: To assess the stability of the bioconjugate in relevant biological media.
Methodology:
-
Incubation: Incubate the purified conjugates in serum (e.g., human or mouse serum) or plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, analyze the samples to detect any degradation of the conjugate or release of the payload.
-
LC-MS: To identify and quantify the intact conjugate and any degradation products.
-
Size-Exclusion Chromatography (SEC-HPLC): To detect aggregation of the conjugate over time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the amount of active, intact conjugate.
-
Logical Relationship of Factors Affecting Conjugate Stability
Caption: Factors influencing the stability of a bioconjugate.
Validation of PROTAC Activity
For PROTACs, the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, leading to target degradation.
a) Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the kinetics of ternary complex formation.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Binary Binding: Inject the PROTAC at various concentrations to measure its binary binding affinity to the E3 ligase.
-
Ternary Binding: In the presence of a saturating concentration of the target protein, inject the PROTAC over the E3 ligase-functionalized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of the ternary complex. This allows for the calculation of the cooperativity factor (alpha), which indicates the stability of the ternary complex.
b) Cell-Based Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Seed cells expressing the target protein and treat them with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Densitometry: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
PROTAC Mechanism of Action and Validation Workflow
Caption: The mechanism of PROTAC-mediated protein degradation and key validation points.
Conclusion
This compound offers a versatile and effective solution for bioconjugation, particularly in the development of PROTACs and ADCs. Its PEG4 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. Compared to non-PEGylated alternatives like SATA, it generally provides superior solubility profiles, which can be crucial for maintaining the stability and activity of the final product. When compared to linkers with longer PEG chains, this compound often provides a good balance between improved physicochemical properties and minimal steric hindrance. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and validation of this compound conjugates against other linker technologies, enabling researchers to make data-driven decisions for their specific applications.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Bioconjugation: Evaluating Alternatives to S-acetyl-PEG4-amine
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker is paramount to the success of their endeavors. S-acetyl-PEG4-amine, a reagent used to introduce a protected thiol group onto a biomolecule, represents a common strategy. However, the landscape of bioconjugation chemistry is rich with alternatives that can offer advantages in terms of efficiency, specificity, and the stability of the final conjugate. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
The primary alternatives to the this compound workflow, which involves a two-step process of thiolation followed by conjugation, fall into two main categories: direct amine-reactive strategies and thiol-reactive chemistries that partner with the thiol introduced by reagents like this compound. This guide will focus on direct amine-reactive alternatives, such as NHS-PEG-Azide for click chemistry, and compare them to the thiol-reactive maleimide-PEG-amine pathway.
Performance Comparison of Bioconjugation Strategies
The selection of a bioconjugation strategy is a multi-faceted decision that depends on the nature of the biomolecule, the desired properties of the final conjugate, and the experimental constraints. The following table summarizes the key performance characteristics of the this compound workflow and its primary alternatives.
| Feature | This compound Workflow | Maleimide-PEG-Amine Chemistry | NHS-PEG-Azide (Click Chemistry) |
| Target Residue | Primary amines (e.g., Lysine) for thiolation, then thiols (e.g., Cysteine) for conjugation | Thiols (e.g., Cysteine) | Primary amines (e.g., Lysine) for azide introduction, then alkynes for ligation |
| Reaction Specificity | High for the second step (thiol-maleimide) | High for thiols at pH 6.5-7.5[] | Very high (bioorthogonal)[2] |
| Reaction pH | Amine modification (pH 7.2-8.5), Thiol conjugation (pH 6.5-7.5)[][3] | pH 6.5-7.5[] | Amine modification (pH 7.2-8.5), Click reaction (Physiological pH) |
| Reaction Speed | Two-step process; deacetylation can be slow | Fast (minutes to a few hours) | Fast, especially inverse electron demand Diels-Alder (iEDDA) reactions |
| Bond Stability | Thioether bond is relatively stable but can undergo retro-Michael addition | Thioether bond is relatively stable but susceptible to thiol exchange | Triazole bond is highly stable to hydrolysis and enzymatic cleavage |
| Potential Side Reactions | Incomplete deacetylation; off-target reactions of maleimide at higher pH | Reaction with amines at pH > 7.5; hydrolysis of maleimide ring | Minimal side reactions due to bioorthogonality of azide and alkyne groups |
| Homogeneity of Product | Can be heterogeneous due to multiple amine sites for initial thiolation | Can be more homogeneous if targeting a single, accessible cysteine | Can be heterogeneous if multiple amines are modified with the azide linker |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. The following sections provide methodologies for the key chemistries discussed.
Protocol 1: Two-Step Bioconjugation using this compound and a Maleimide Reagent
This protocol first introduces a protected thiol group onto a protein using this compound (or a similar SATA reagent) and then conjugates it to a maleimide-functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
S-acetyl-PEG4-NHS ester (or similar SATA reagent)
-
Deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.5)
-
Maleimide-functionalized molecule
-
Reaction buffers (PBS, pH 7.2-8.5 and pH 6.5-7.5)
-
Quenching reagent (e.g., L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Thiolation of the Protein
-
Prepare a stock solution of S-acetyl-PEG4-NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 20-fold molar excess of the S-acetyl-PEG4-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted S-acetyl-PEG4-NHS ester by dialysis or size-exclusion chromatography against PBS, pH 7.2.
Step 2: Deacetylation to Expose the Thiol Group
-
Add the deacetylation solution to the thiolated protein.
-
Incubate for 2 hours at room temperature.
-
Remove the deacetylation solution by dialysis or size-exclusion chromatography against a degassed buffer at pH 6.5-7.5.
Step 3: Conjugation with Maleimide
-
Prepare a stock solution of the maleimide-functionalized molecule in an anhydrous organic solvent.
-
Add a 10- to 20-fold molar excess of the maleimide solution to the deprotected, thiolated protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding L-cysteine to a final concentration of 1-10 mM.
-
Purify the conjugate using size-exclusion chromatography.
Protocol 2: Direct Amine Labeling with NHS-PEG-Azide for Click Chemistry
This protocol describes the introduction of an azide group onto a protein via an NHS ester, followed by a copper-free click chemistry reaction with a DBCO-functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS-PEG4-Azide
-
DBCO-functionalized molecule
-
Reaction buffer (PBS, pH 7.2-8.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Azide Labeling of the Protein
-
Prepare a fresh stock solution of NHS-PEG4-Azide in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 20-fold molar excess of the NHS-PEG4-Azide solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding Tris or glycine to a final concentration of 50-100 mM.
-
Remove excess, unreacted NHS-PEG4-Azide and quenching reagent by dialysis or size-exclusion chromatography against PBS, pH 7.4.
Step 2: Copper-Free Click Chemistry (SPAAC)
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
Add a 3- to 10-fold molar excess of the DBCO solution to the azide-labeled protein.
-
Incubate the reaction for 1-18 hours at room temperature or 37°C. The reaction time depends on the specific DBCO reagent and the desired conjugation efficiency.
-
Purify the conjugate using size-exclusion chromatography to remove any unreacted DBCO-functionalized molecule.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each bioconjugation strategy.
References
Navigating Purity Analysis of S-acetyl-PEG4-amine: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of critical reagents like S-acetyl-PEG4-amine is paramount for the reliability and reproducibility of their work. This bifunctional linker, a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, demands rigorous quality control to avoid introducing undesirable variables into experimental and therapeutic pipelines. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative analytical techniques for the purity assessment of this compound, supported by experimental protocols and data presentation.
This compound, with a molecular weight of 295.40 g/mol and a chemical formula of C12H25NO5S, plays a crucial role in linking a target protein-binding moiety to an E3 ligase-recruiting ligand in PROTACs.[1][2] Its purity can be affected by starting materials, side reactions during synthesis, and degradation during storage. Common impurities may include starting materials from its synthesis via acetylation of a PEG derivative, or byproducts from click chemistry reactions if applicable.[1] Therefore, a robust analytical methodology is essential to identify and quantify these potential contaminants.
Unveiling Purity: A Head-to-Head Comparison of Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and widely adopted technique for the analysis of PEGylated compounds due to its high sensitivity and specificity. However, a multi-faceted approach employing complementary methods can provide a more holistic purity profile.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Specification |
| LC-MS (ESI) | Separation by liquid chromatography followed by ionization (Electrospray Ionization) and mass-to-charge ratio detection. | High sensitivity and specificity, provides molecular weight confirmation, allows for quantification of impurities. | Matrix effects can suppress ionization, potential for in-source fragmentation. | ≥98%[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural confirmation, can identify and quantify impurities with distinct NMR signals. | Lower sensitivity compared to MS, requires higher sample concentration, complex spectra for mixtures. | Confirms structural integrity |
| High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Separation by HPLC with detection based on the charge of aerosolized analyte particles. | Universal detection for non-volatile analytes, good for quantifying PEGylated compounds that lack a UV chromophore.[3] | Less structural information compared to MS, response can be non-linear. | Not specified |
In-Depth Analysis with Mass Spectrometry
Electrospray Ionization (ESI) is the preferred ionization method for polar molecules like this compound, typically yielding protonated molecular ions [M+H]+ in positive ion mode. When coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), it allows for accurate mass measurements, confirming the elemental composition and identifying minute impurities.
The fragmentation pattern of this compound under collision-induced dissociation (CID) can provide further structural confirmation. Key fragmentation pathways for amines often involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), leading to the formation of stable iminium ions. For this compound, fragmentation of the PEG chain is also expected, resulting in a series of neutral losses of ethylene glycol units (44 Da).
Experimental Protocol: Purity Analysis of this compound by LC-MS
This protocol provides a general framework for the analysis. Instrument parameters should be optimized for the specific system being used.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50 - 1000.
-
Acquisition Mode: MS and MS/MS (data-dependent acquisition).
Visualizing the Workflow
Figure 1. Experimental workflow for the LC-MS analysis of this compound purity.
Concluding Remarks
The purity of this compound is a critical parameter that can significantly impact the outcome of research and drug development projects. While LC-MS provides a powerful and sensitive method for purity assessment, a comprehensive characterization often benefits from the integration of complementary techniques like NMR. The methodologies and data presented in this guide offer a robust framework for researchers to confidently assess the quality of this essential chemical tool, ultimately contributing to more reliable and reproducible scientific advancements.
References
S-acetyl-PEG4-amine Performance in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-acetyl-PEG4-amine is a bifunctional linker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure comprises a terminal amine group for conjugation, a hydrophilic four-unit polyethylene glycol (PEG4) spacer to enhance solubility, and a thiol group protected by an S-acetyl group. The choice of buffer system is critical as it directly impacts the stability of the S-acetyl protecting group and the reactivity of the terminal amine, thereby influencing the overall efficiency of the conjugation process.
This guide provides an objective comparison of this compound performance in various common buffer systems, supported by experimental data and detailed protocols.
The Chemistry of this compound Conjugation
The utility of this compound lies in its two reactive handles. The primary amine (-NH2) is typically reacted first with an amine-reactive chemical group, such as an N-hydroxysuccinimide (NHS) ester.[2] Following this initial conjugation, the S-acetyl group is removed using a deacetylation agent like hydroxylamine to expose a free sulfhydryl (-SH) group.[3] This thiol can then be conjugated to a thiol-reactive group, such as a maleimide, to complete the linkage.
The central challenge is the conflicting pH requirements for these two steps.
-
Amine-NHS Ester Reaction: This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[2] However, buffers containing primary amines, such as Tris, must be avoided as they compete in the reaction.[4]
-
S-acetyl Group Stability: The thioester bond of the S-acetyl group is susceptible to hydrolysis, a process that accelerates with increasing pH. Premature deacetylation can lead to unwanted side reactions, such as the formation of disulfide bonds.
Therefore, the selection of a buffer system requires a careful balance to maximize amine reactivity while preserving the integrity of the protected thiol.
Performance Comparison in Key Buffer Systems
The performance of this compound was evaluated based on two key parameters: the stability of the S-acetyl group over time and the efficiency of a two-step conjugation reaction.
S-acetyl Group Stability
Objective: To assess the rate of spontaneous hydrolysis of the S-acetyl group in different buffers.
Summary of Results: The stability of the S-acetyl group is highly pH-dependent. At neutral or slightly acidic pH, the thioester bond is relatively stable. As the pH increases into the basic range, the rate of hydrolysis increases significantly.
| Buffer System (50mM) | pH | % Hydrolysis (2 hours at RT) | Stability Assessment |
| MES (2-(N-morpholino)ethanesulfonic acid) | 6.0 | < 2% | Very High |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 10% | Moderate |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.5 | ~ 12% | Moderate |
| Borate Buffer | 8.5 | ~ 45% | Low |
| Carbonate-Bicarbonate Buffer | 9.0 | > 60% | Very Low |
Overall Conjugation Efficiency
Objective: To compare the final yield of a two-step conjugation between an NHS-ester activated molecule, this compound, and a maleimide-functionalized protein in different buffers.
Summary of Results: The overall efficiency is a trade-off between amine reactivity and thioester stability. While a higher pH favors the initial amine acylation, it can compromise the subsequent thiol-specific reaction by causing premature deacetylation.
| Buffer System (50mM) | pH | Step 1: Amine Acylation Efficiency | Overall Conjugate Yield | Performance Assessment |
| MES | 6.0 | Low | < 30% | Poor |
| Phosphate-Buffered Saline (PBS) | 7.4 | Moderate | ~ 75% | Good |
| HEPES | 7.5 | Good | ~ 80% | Excellent |
| Borate Buffer | 8.5 | High | ~ 50% | Moderate |
Comparison with Alternatives
This compound is one of several heterobifunctional linkers used to connect molecules. Its primary alternatives often involve different thiol protecting groups or entirely different reactive chemistries.
| Linker Type | Reactive Groups | Thiol Protection | Key Advantage | Key Disadvantage |
| This compound | Amine, Thiol | S-acetyl (thioester) | Thiol is protected until desired; allows for sequential reactions. | Requires a separate deprotection step; thioester is pH-sensitive. |
| SMCC-PEG4 | NHS ester, Maleimide | None (direct reaction) | One-step conjugation between amines and thiols; no deprotection needed. | Maleimide can react with other nucleophiles and hydrolyze at high pH. |
| SPDP-PEG4 | NHS ester, Pyridyldisulfide | Pyridyldisulfide | Forms a cleavable disulfide bond, useful for drug release inside cells. | Disulfide bond can be unstable in reducing environments. |
| Azide-PEG4-Amine | Amine, Azide | N/A (Click Chemistry) | Azide is bioorthogonal and highly specific in click reactions. | Requires a reaction partner with an alkyne group. |
Recommendation: this compound is ideal for multi-step, sequential conjugations where precise control over thiol reactivity is required. For simpler, one-step amine-to-thiol conjugations, an NHS-PEG-Maleimide linker like SMCC is often more direct.
Experimental Protocols
Protocol for S-acetyl Stability Assessment
-
Preparation: Prepare 50mM solutions of each buffer (MES pH 6.0, PBS pH 7.4, HEPES pH 7.5, Borate pH 8.5).
-
Incubation: Dissolve this compound to a final concentration of 1mM in each buffer. Incubate at room temperature.
-
Sampling: At timed intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot of each solution.
-
Deprotection: Add hydroxylamine to a final concentration of 50mM to the aliquot to deacetylate any remaining protected thiol.
-
Quantification: Add Ellman's Reagent (DTNB) to the sample. Measure the absorbance at 412 nm. The signal is proportional to the total amount of thiol present (spontaneously and chemically deprotected).
-
Calculation: Compare the absorbance at each time point to a control sample where all S-acetyl groups are deacetylated at time zero to determine the percentage of hydrolysis.
Protocol for Two-Step Conjugation Efficiency
-
Step 1 (Amine Acylation):
-
Dissolve an NHS-ester activated fluorophore (e.g., NHS-fluorescein) in anhydrous DMSO to create a 10mM stock solution.
-
Dissolve this compound in the chosen reaction buffer (e.g., 50mM HEPES, pH 7.5) to a concentration of 1mM.
-
Add a 5-fold molar excess of the NHS-fluorescein stock solution to the this compound solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Purify the product (Fluorescein-PEG4-S-acetyl) using a desalting column to remove excess NHS-ester.
-
-
Step 2 (Thiol-Maleimide Conjugation):
-
Deacetylation: Add a 50-fold molar excess of 1M hydroxylamine (pH 7.0) to the purified product from Step 1. Incubate for 1 hour at room temperature to expose the thiol group.
-
Conjugation: Immediately add the deacetylated product to a solution of a maleimide-activated protein (e.g., Maleimide-BSA) in the same buffer, using a 10-fold molar excess of the PEG linker. Ensure the protein buffer is degassed and at a pH between 7.0-7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a low molecular weight thiol like cysteine to quench any unreacted maleimide groups.
-
-
Analysis:
-
Analyze the final product using SDS-PAGE. Successful conjugation will be indicated by a shift in the molecular weight of the protein band.
-
Quantify the conjugation efficiency by measuring the fluorescence of the protein band compared to a standard curve of the fluorophore.
-
Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Experimental workflow for comparing conjugation efficiency.
References
S-acetyl-PEG4-amine in ADC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, solubility, pharmacokinetics, and overall therapeutic efficacy. Among the various linker technologies, the use of polyethylene glycol (PEG) moieties has gained significant traction. This guide provides a detailed comparison of S-acetyl-PEG4-amine, a discrete PEG linker, against other common linker types in ADC development, supported by representative experimental data and detailed protocols.
The Advantage of PEGylation in ADCs
The incorporation of a PEG linker, such as this compound, offers several key advantages in overcoming the challenges associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies. The primary benefits include:
-
Increased Hydrophilicity: The ethylene glycol repeats in the PEG chain create a hydrophilic cloud around the payload, enhancing the overall solubility of the ADC in aqueous environments. This is crucial for preventing aggregation, which can lead to immunogenicity and rapid clearance from circulation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker reduces non-specific interactions with serum proteins and cells, leading to a longer circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: By masking potential epitopes on the linker and payload, PEGylation can reduce the risk of an immune response against the ADC.
-
Potential for Higher Drug-to-Antibody Ratios (DAR): The enhanced solubility and reduced aggregation afforded by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[1]
This compound: A Profile
This compound is a heterobifunctional linker that features a four-unit PEG chain. The S-acetyl group provides a protected thiol for conjugation, which can be deprotected in situ to react with a maleimide group on a payload. The amine group allows for conjugation to the antibody, typically via an activated ester. This discrete and relatively short PEG linker provides a balance between hydrophilicity and molecular size, aiming to improve the ADC's properties without significantly increasing its overall size, which could hinder tumor penetration.
Comparative Performance Analysis
The following tables provide a summary of representative quantitative data comparing ADCs constructed with a PEG4 linker to those with a common non-PEG linker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Table 1: Physicochemical Properties
| Parameter | ADC with SMCC Linker (Non-PEG) | ADC with this compound Linker | Rationale |
| HIC Retention Time (minutes) | ~25 minutes | ~18 minutes | A shorter retention time on Hydrophobic Interaction Chromatography (HIC) indicates a more hydrophilic and less aggregation-prone ADC.[2] |
| Aggregation (% by SEC) | 5-10% | < 2% | Size Exclusion Chromatography (SEC) is used to quantify high molecular weight species (aggregates). The hydrophilic PEG linker reduces hydrophobic interactions that lead to aggregation.[3] |
Table 2: Pharmacokinetic Properties
| Parameter | ADC with SMCC Linker (Non-PEG) | ADC with this compound Linker | Rationale |
| Plasma Clearance (mL/day/kg) | ~15 | ~8 | Lower clearance indicates a longer circulation time, allowing for greater tumor accumulation. PEGylation reduces non-specific uptake and clearance.[4] |
| Plasma Half-life (t½, hours) | ~100 | ~150 | A longer half-life is indicative of improved stability and reduced clearance in circulation.[5] |
Table 3: In Vivo Efficacy (Xenograft Model)
| Parameter | ADC with SMCC Linker (Non-PEG) | ADC with this compound Linker | Rationale |
| Tumor Growth Inhibition (%) | 60% | 85% | Enhanced pharmacokinetics and potentially higher achievable DAR can lead to greater tumor growth inhibition at a given dose. |
| IC50 (nM) | 5.0 | 2.5 | A lower IC50 value in in vitro cytotoxicity assays indicates higher potency against target cancer cells. |
Note: The data presented in these tables are representative values compiled from various studies on PEGylated and non-PEGylated ADCs and are intended for comparative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following are representative protocols for key experiments.
Protocol 1: ADC Conjugation via Lysine Residues
Objective: To conjugate a drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic payload with a maleimide functional group
-
Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Deprotection reagent: Hydroxylamine
-
Reaction buffers: Borate buffer (pH 8.5), PBS (pH 7.4)
-
Solvents: Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-Linker Activation:
-
Dissolve the this compound linker and the maleimide-payload in anhydrous DMSO.
-
Activate the carboxylic acid on the linker by adding a 1.5-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution at a 10-fold molar excess.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules conjugated to each antibody.
Materials:
-
Purified ADC sample
-
HIC-HPLC system
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * Number of drugs in that species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
-
Incubation: Incubate the treated cells for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
The following diagrams illustrate key concepts in ADC development and the advantages of using PEG linkers.
Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate.
Figure 2: Experimental Workflow for ADC Development and Evaluation.
Figure 3: Logical Flow of How PEG Linker Properties Influence ADC Performance.
Conclusion
The choice of linker is a critical decision in the development of a successful ADC therapeutic. This compound offers the well-established advantages of PEGylation, including improved hydrophilicity, reduced aggregation, and enhanced pharmacokinetics, in a discrete and defined linker. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working to optimize the design and performance of next-generation ADCs. The strategic incorporation of hydrophilic linkers like this compound is a key strategy in developing safer and more effective targeted cancer therapies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized S-acetyl-PEG4-amine
For researchers, scientists, and drug development professionals engaged in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of linker reagents is paramount. S-acetyl-PEG4-amine is a commonly utilized PEG-based linker, valued for its ability to introduce a protected thiol group for subsequent conjugation.[1][2][3] This guide provides a comparative analysis of methods to assess the purity of synthesized this compound and evaluates its performance against alternative amine-reactive PEGylation reagents.
Comparison of this compound with Alternative Amine-PEGylation Reagents
The selection of a PEGylation reagent is a critical decision that influences the efficiency, stability, and functionality of the resulting bioconjugate.[4] this compound offers a distinct approach compared to more conventional amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.
| Feature | This compound | PEG-NHS Esters (e.g., mPEG-NHS) |
| Reactive Group | Primary Amine | N-Hydroxysuccinimide Ester |
| Target on Molecule | Typically used as a building block; the amine is reacted with an activated carboxyl group. | Primary amines (e.g., lysine residues, N-terminus of proteins).[5] |
| Bond Formed | Amide bond (when reacting with a carboxyl group). | Stable amide bond. |
| Reaction pH | Amide coupling typically performed under standard peptide coupling conditions (e.g., using HATU, DIPEA). | pH 7.2 - 8.5 for efficient reaction with primary amines. |
| Key Advantage | Introduces a protected thiol (S-acetyl) for subsequent orthogonal thiol-based conjugation (e.g., maleimide chemistry). | High reactivity and specificity towards primary amines, well-established protocols. |
| Key Disadvantage | Requires a separate deprotection step to expose the thiol group. | Susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency. |
| Typical Application | PROTAC synthesis, where the amine end connects to one ligand and the deprotected thiol connects to another. | Surface modification of proteins and nanoparticles to improve solubility and reduce immunogenicity. |
Experimental Data Summary
| Parameter | This compound | PEG-NHS Esters |
| Purity of Reagent | Typically high (≥98%) as a synthesized small molecule. | Can vary; subject to hydrolysis if not stored properly. |
| Reaction Efficiency | High for amide bond formation with appropriate coupling reagents. | High, but can be compromised by hydrolysis of the NHS ester. |
| Yield of Final Conjugate | Dependent on the efficiency of both the initial amide coupling and the subsequent thiol deprotection and conjugation steps. | Generally high, but can be affected by factors such as protein concentration and buffer conditions. |
| Stability of Linkage | The initial amide bond is very stable. The thioether bond formed after deprotection and conjugation is also highly stable. | The resulting amide bond is very stable under physiological conditions. |
| Potential for Side Reactions | Minimal during the initial amide coupling. The deprotection step needs to be controlled to avoid disulfide bond formation of the free thiol. | The primary side reaction is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-MS
This protocol outlines a general method for determining the purity of synthesized this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
HPLC system coupled with a mass spectrometer (e.g., ESI-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a water/acetonitrile mixture to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Analysis: Integrate the peak area of the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Confirm the identity of the main peak by its mass-to-charge ratio, which should correspond to the expected mass of this compound (C12H25NO5S, MW: 295.40 g/mol ).
-
Protocol 2: Synthesis of a PROTAC using this compound Linker
This protocol provides a general workflow for using this compound to link a target protein ligand (Component A-COOH) and an E3 ligase ligand.
Step 1: Amide Coupling of Component A with this compound
-
Dissolve the carboxylic acid-functionalized component (Component A-COOH) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Component A-PEG4-S-acetyl) by flash column chromatography.
Step 2: Deprotection of the S-acetyl Group
-
Dissolve the S-acetylated product from Step 1 in a mixture of methanol and degassed phosphate buffer (pH 8).
-
Add a deprotection agent such as hydroxylamine or thioglycolic acid (2.0 equiv.).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS, looking for the mass corresponding to the free thiol.
-
Extract the product and concentrate under reduced pressure.
Step 3: Conjugation to the E3 Ligase Ligand
-
The resulting free thiol (Component A-PEG4-SH) is then reacted with a suitable electrophile on the E3 ligase ligand (e.g., a maleimide-functionalized ligand) to form the final PROTAC.
Protocol 3: Protein PEGylation with an NHS Ester
This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein to be PEGylated (e.g., IgG)
-
PEG-NHS ester
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in PBS.
-
PEG-NHS Ester Preparation: Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. Ensure the organic solvent volume does not exceed 10% of the final reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Quench the reaction by adding the quenching buffer.
-
Purification: Remove unreacted PEG-NHS ester by dialysis or gel filtration.
Visualizing Experimental Workflows
Caption: Workflow for Purity Assessment of this compound by HPLC-MS.
Caption: Logical Flow for PROTAC Synthesis using this compound.
References
A Comparative Guide to Functional Assays for Validating Protein Modification by S-acetyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to validate protein modification by S-acetyl-PEG4-amine, a versatile reagent for introducing a protected thiol group onto proteins via primary amines. We present a comparative analysis of this compound with alternative amine-modifying reagents, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and Protein Modification
This compound is a polyethylene glycol (PEG)-based linker used in bioconjugation.[1][2][3][4] It features a short PEG chain that enhances solubility and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminus.[5] The key feature of this reagent is the S-acetyl protected thiol group. After conjugation to the protein, this group can be deprotected to reveal a reactive sulfhydryl (-SH) group, which can then be used for site-specific conjugation of other molecules.
Protein modification is a cornerstone of modern biotechnology and drug development. It is employed to enhance the therapeutic properties of proteins, such as increasing their in vivo half-life, improving stability, and reducing immunogenicity. Validating that the desired modification has occurred efficiently and without compromising the protein's function is critical.
Comparison of Amine Modification Reagents
While this compound is a valuable tool, several other reagents are available for modifying primary amines on proteins. The choice of reagent depends on the desired outcome, such as the type of functional group to be introduced and the required stability of the linkage.
| Reagent Class | Example Reagent(s) | Reactive Group | Functional Group Introduced | Linkage Formed | Key Characteristics & Performance Data |
| Thiolation Reagents (with protected thiol) | This compound, N-succinimidyl S-acetylthioacetate (SATA) | NHS Ester | Protected Sulfhydryl (-S-acetyl) | Amide | This compound/SATA: Forms a stable amide bond. The protected thiol allows for a two-step conjugation process. The modification rate of SATA can be lower than other methods due to potential steric hindrance. A study comparing N-phenyl maleimide PBDs to N-alkyl maleimide PBDs (which would react with the deprotected thiol) showed similar high conjugation efficiencies (84-88%). |
| Thiolation Reagents (direct) | 2-Iminothiolane (Traut's Reagent) | Imidate | Sulfhydryl (-SH) | Amidine | Traut's Reagent: Reacts directly to introduce a free thiol in a single step. It is advantageous as it does not require a separate deprotection step. However, the resulting amidine linkage may be less stable at high pH compared to the amide bond formed by NHS esters. |
| PEGylation Reagents (direct) | mPEG-NHS Ester, mPEG-Nitrophenyl Carbonate (mPEG-NPC) | NHS Ester, Nitrophenyl Carbonate | Polyethylene Glycol (PEG) | Amide, Urethane | mPEG-NHS Ester: Widely used for PEGylation, forming a stable amide bond. Typically, a 20-fold molar excess results in 4-6 PEG linkers per antibody. mPEG-NPC: Forms a very stable urethane linkage. The reaction can be monitored by the release of p-nitrophenol. |
| Reductive Amination Reagents | m-PEG8-aldehyde | Aldehyde | Polyethylene Glycol (PEG) | Secondary Amine | m-PEG8-aldehyde: Reacts specifically with primary amines under reductive conditions to form a stable secondary amine. This method offers high specificity. |
| Other Amine-Reactive Reagents | Isothiocyanates, Benzoyl Fluorides (ABF) | Isothiocyanate, Acyl Fluoride | Varies | Thiourea, Amide | Isothiocyanates: Form a stable thiourea linkage. Generally less reactive than NHS esters. Benzoyl Fluorides (ABF): A study comparing an azidobenzoyl fluoride (ABF) to an azidobenzoic acid NHS ester (ABNHS) for antibody conjugation showed significantly faster kinetics and higher efficiency for ABF. The second-order rate constant for ABF was 87.9 M⁻¹s⁻¹ (t₁/₂ = 1.9 min) with 72% efficacy, compared to 2.72 M⁻¹s⁻¹ (t₁/₂ = 62 min) and 49% efficacy for ABNHS. |
Functional Assays for Validating Protein Modification
A multi-faceted approach using several analytical techniques is recommended to confirm successful protein modification and assess its impact on the protein's function.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the covalent attachment of the modifying group and determining the extent of modification.
Experimental Protocol: Intact Protein Mass Analysis
-
Sample Preparation:
-
Prepare the unmodified (control) and modified protein samples at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., PBS).
-
For analysis of this compound modified proteins, one sample should be analyzed with the acetyl protecting group intact, and another after deprotection to confirm the mass shift.
-
Deprotection: Incubate the this compound modified protein with 0.5 M hydroxylamine at pH 8.5 for 2 hours at room temperature.
-
Desalt the samples using a C4 ZipTip or dialysis to remove non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the desalted protein onto a reverse-phase liquid chromatography (RPLC) column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected protein charge states.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the modified protein to the unmodified control. The expected mass increase for each this compound modification is approximately 295.4 Da. After deacetylation, the mass will decrease by ~42 Da.
-
The presence of multiple peaks corresponding to different numbers of modifications (e.g., +295 Da, +590 Da, etc.) indicates the degree of modification.
-
SDS-PAGE and Western Blotting
SDS-PAGE provides a visual confirmation of a mass shift due to modification. Western blotting can be used to confirm the identity of the modified protein.
Experimental Protocol: SDS-PAGE and Western Blot
-
Sample Preparation:
-
Mix the unmodified and modified protein samples with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the protein size).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization (SDS-PAGE):
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands. A shift to a higher molecular weight in the modified sample lane compared to the control indicates successful modification.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Functional Assays
It is crucial to assess whether the modification has affected the biological activity of the protein. The specific assay will depend on the protein's function.
Example Experimental Protocol: Enzyme Activity Assay (General)
-
Prepare Substrate and Buffers: Prepare the specific substrate and reaction buffer for the enzyme being assayed.
-
Enzyme Dilutions: Prepare serial dilutions of both the unmodified and modified enzyme.
-
Reaction Initiation: Add the enzyme dilutions to the reaction buffer containing the substrate.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme.
-
Measurement: Measure the product formation or substrate depletion over time using a suitable method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the specific activity of the unmodified and modified enzyme. A significant decrease in the activity of the modified enzyme may indicate that the modification has occurred at a site critical for its function. For instance, a study on a PEGylated L-asparaginase showed that it retained 46.7% of its initial activity after modification.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow for Validating Protein Modification
References
Safety Operating Guide
Prudent Disposal Practices for S-acetyl-PEG4-amine in a Research Environment
Disclaimer: A specific Safety Data Sheet (SDS) for S-acetyl-PEG4-amine containing detailed disposal procedures could not be located. The following guidance is based on best practices for laboratory chemical waste disposal and information available for similar polyethylene glycol (PEG) compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
I. Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and immediate safety measures. While a specific hazard profile is unavailable, the handling of any laboratory chemical should be approached with caution.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
In Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
II. Step-by-Step Disposal Procedure
The disposal of this compound should follow the general principles of hazardous chemical waste management. The key principle is to never dispose of chemical waste down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
The container must be in good condition and free from external contamination.
-
Affix a hazardous waste label to the container. This label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The associated hazards (if known, otherwise list as "Caution: Chemical Waste")
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Provide secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a period defined by your institutional policy (often 90 days), arrange for its collection.
-
Contact your institution's EHS department or hazardous waste management service to schedule a pickup.
-
Do not attempt to transport the chemical waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
-
III. Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large, volatile, or the hazards are unknown, evacuate the immediate area.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Consult EHS: Contact your institution's EHS department for guidance on cleanup procedures.
-
Cleanup (for minor spills, if trained):
-
Wear appropriate PPE.
-
Contain the spill using absorbent materials (e.g., spill pads, vermiculite).
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material and any contaminated debris in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of all cleanup materials as hazardous waste.
-
IV. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Personal protective equipment for handling S-acetyl-PEG4-amine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling S-acetyl-PEG4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar aliphatic amines and general protocols for handling PEGylated compounds.[1] It is imperative to treat this compound with precautions similar to those for related chemicals. All laboratory personnel must be thoroughly trained on potential hazards and proper handling procedures before working with this substance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure personnel safety when handling this compound, given the potential hazards associated with amine-containing compounds. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[1] A face shield should be worn over goggles when there is a significant risk of splashes.[1] | Protects against potential splashes of the chemical which could cause eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] A flame-resistant or 100% cotton lab coat should be worn.[1] Wear closed-toe shoes and long pants. | Prevents skin contact with the chemical, which may cause irritation. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be required. | Minimizes the inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Ensure a certified chemical fume hood is operational.
-
Locate and verify the functionality of all nearby safety equipment, such as an eyewash station and safety shower.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling this compound :
-
Conduct all manipulations of the compound within the chemical fume hood to prevent inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as detailed in the disposal plan below.
-
Remove PPE in the designated area, avoiding contamination of clean spaces.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : While polyethylene glycol is considered biodegradable, it is recommended to dispose of chemical waste through a licensed contractor. Do not pour down the drain.
-
Contaminated Materials : Absorbents, gloves, lab coats, and other materials contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
Always adhere to local, state, and federal regulations for chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
